Aristolactam AIa
Description
Properties
IUPAC Name |
6,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c1-21-15-12(19)6-9-13-10(17-16(9)20)5-8-7(14(13)15)3-2-4-11(8)18/h2-6,18-19H,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNSWKSWDUMDTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3=C(C=C4C(=C31)C=CC=C4O)NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Natural sources and isolation of Aristolactam AIa
An In-depth Technical Guide on the Natural Sources and Isolation of Aristolactam AIa
Introduction
This compound is a member of the aristolactam class of alkaloids, which are characterized by a phenanthrene (B1679779) chromophore. These compounds are primarily found in plants of the Aristolochiaceae family and are structurally related to aristolochic acids.[1][2][3] Aristolactams are also known to be metabolites of aristolochic acids, which are well-documented for their nephrotoxic and carcinogenic properties.[4][5] The study of aristolactams, including this compound, is crucial for understanding the toxicology and pharmacology of herbal medicines containing these compounds. This guide provides a comprehensive overview of the natural sources of this compound and the methodologies for its isolation and purification.
Natural Sources of this compound
This compound, along with other aristolactam derivatives, has been isolated from various plant species, predominantly within the Aristolochiaceae family. These plants have been used in traditional medicine for centuries, which underscores the importance of studying their chemical constituents.
Table 1: Natural Plant Sources of this compound and Related Aristolactams
| Plant Species | Family | Plant Part | Reported Aristolactams |
| Aristolochia argentina | Aristolochiaceae | - | Aristolactam Ia, III, IIIa, AIa, AIIIa |
| Aristolochia contorta | Aristolochiaceae | Fruits | Aristolactam derivatives |
| Aristolochia fangchi | Aristolochiaceae | Roots | New aristolactam-type alkaloid |
| Aristolochia indica | Aristolochiaceae | - | Various aristolactams |
| Asarum sieboldii | Aristolochiaceae | Roots | Aristolactam derivatives |
| Goniothalamus australis | Annonaceae | - | Pyridocoumarin, aristolactam, and aporphine (B1220529) alkaloids |
| Ottonia anisum | Piperaceae | Roots | Aristolactams |
| Uvaria microcarpa | Annonaceae | Leaves | Amides and aristolactams |
| Dasymaschalon blumei | Annonaceae | Stems, leaves, twigs | Cytotoxic alkaloids including aristolactams |
| Dasymaschalon trichophorum | Annonaceae | Stems | A new aristolactam alkaloid |
| Fissistigma glaucescens | Annonaceae | - | Aristolactam AIb, Aristolactam AIIa, aristolactam E |
| Goniothalamus velutinus | Annonaceae | Stem bark | Aristolactam I, Aristolactam BII, Aristolactam AII, Velutinam |
Note: This table includes sources for this compound and other closely related aristolactams to provide a broader context of their distribution.
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic purification. The following protocol is a generalized procedure synthesized from established methods for the isolation of aristolactams and related compounds.
Experimental Protocol
1. Plant Material Preparation:
-
Drying: The collected plant material (e.g., roots, stems) is air-dried at room temperature to reduce moisture content.
-
Grinding: The dried material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.
2. Extraction:
-
Defatting (Optional): To remove non-polar impurities such as fats and waxes, the powdered plant material can be macerated with a non-polar solvent like petroleum ether or hexane (B92381) for 24 hours. The solvent is then filtered and discarded.
-
Solvent Extraction: The defatted plant powder is subsequently extracted with a polar solvent. Maceration in 85% ethanol (B145695) at a 1:10 (w/v) ratio for 72 hours with occasional shaking is a common method. Alternatively, successive extractions with solvents of increasing polarity (e.g., hexane, acetone, then ethanol) can be employed.
-
Concentration: The resulting extract is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
3. Chromatographic Purification:
-
Column Chromatography: The crude extract is subjected to column chromatography for initial fractionation.
-
Stationary Phase: Silica (B1680970) gel 60 (70-230 mesh) is commonly used as the stationary phase.
-
Mobile Phase: A gradient elution is typically performed, starting with a non-polar solvent (e.g., dichloromethane (B109758) or chloroform) and gradually increasing the polarity by adding methanol.
-
Fraction Collection: Fractions of a consistent volume are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Plates: Pre-coated silica gel 60 F254 TLC plates are used.
-
Detection: Spots can be visualized under UV light.
-
Fraction Pooling: Fractions with similar TLC profiles containing the compound of interest are pooled together.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often employed.
-
Column: A C18 column is a common choice.
-
Mobile Phase: A suitable solvent system is used to achieve separation.
-
Detection: Peaks corresponding to this compound are collected.
-
4. Structure Elucidation:
-
The purity of the isolated compound is confirmed using analytical HPLC.
-
The chemical structure of the purified this compound is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow Diagram
Caption: General workflow for the isolation and purification of this compound.
Quantitative Data
Quantitative data for this compound is not extensively reported in readily available literature. However, data for related aristolochic acids and aristolactams in various Aristolochia species can provide a reference for expected yields.
Table 2: Quantitative Data for Aristolochic Acids and Related Compounds in Aristolochia Species
| Compound | Plant Species | Plant Part | Concentration/Yield | Method of Analysis |
| Aristolochic Acid I | Aristolochia spp. | - | Varies significantly | HPLC |
| Aristolochic Acid II | Aristolochia spp. | - | Varies significantly | HPLC |
| Aristolactam I | Aristolochia indica | - | - | HPLC |
| Aristolochic Acids I & II | Various medicinal plants | - | Detected in all Aristolochia genus plants tested | HPLC |
Note: The concentrations of these compounds can vary widely depending on the plant's origin, age, and environmental conditions.
Biological Activity and Metabolic Pathway
Aristolactams are metabolites of aristolochic acids, which are known to be potent nephrotoxins and carcinogens. The carcinogenicity of aristolochic acids is linked to their metabolic activation and the formation of DNA adducts. This process can lead to mutations in critical genes, such as the p53 tumor suppressor gene, ultimately contributing to cancer development. The metabolic reduction of the nitro group in aristolochic acid I leads to the formation of N-hydroxyaristolactam I, a reactive intermediate that can bind to DNA.
Metabolic Activation and DNA Adduct Formation Pathway
Caption: Metabolic activation of Aristolochic Acid I and subsequent DNA adduct formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Naturally occurring aristolactams, aristolochic acids and dioxoaporphines and their biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Research Progress in Safety and Pharmacological Activity of Natural Aristolactams [journal11.magtechjournal.com]
The Unfolding Pathway of Aristolactam AIa in Aristolochia: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolactam AIa, a derivative of aristolochic acid I, is a significant secondary metabolite found in plants of the Aristolochia genus. The biosynthesis of this compound is a complex process, beginning with the common amino acid L-tyrosine and proceeding through the well-established benzylisoquinoline alkaloid (BIA) pathway. This guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound, detailing the known precursors, intermediates, and enzymes. It also highlights areas where further research is needed to fully elucidate the entire sequence of biochemical events.
The Biosynthetic Journey from L-Tyrosine to this compound
The formation of this compound is intrinsically linked to the biosynthesis of its precursor, aristolochic acid I. The pathway can be broadly divided into two major stages: the formation of aristolochic acid I from L-tyrosine, and the subsequent reduction to this compound.
Stage 1: Biosynthesis of Aristolochic Acid I
The initial steps of aristolochic acid I biosynthesis follow the canonical benzylisoquinoline alkaloid (BIA) pathway. This involves the conversion of L-tyrosine into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules then condense to form the central intermediate, (S)-norcoclaurine, a reaction catalyzed by norcoclaurine synthase (NCS)[1].
Following the formation of (S)-norcoclaurine, a series of methylation and hydroxylation reactions occur, catalyzed by O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 (CYP) enzymes, leading to the formation of (S)-reticuline[1].
The pathway from (S)-reticuline to aristolochic acid I is less defined. It is proposed to involve the formation of an aporphine (B1220529) scaffold through intramolecular oxidative C-C phenol (B47542) coupling of reticuline (B1680550) derivatives, mediated by cytochrome P450 enzymes[1]. Subsequent, and still poorly understood, steps involve the oxidative cleavage of the B-ring of the aporphine intermediate and the introduction of a nitro group, which is derived from the amino group of tyrosine[2][3]. The precise enzymes responsible for these crucial transformations remain a critical gap in our understanding.
Stage 2: Reduction of Aristolochic Acid I to this compound
The final step in the biosynthesis of this compound is the reduction of the nitro group of aristolochic acid I. While this conversion is established, the specific enzyme(s) responsible for this reaction within Aristolochia plants have not yet been definitively identified. Studies on the metabolism of aristolochic acid in humans and other mammals have implicated several enzymes in this reductive activation, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and cytochrome P450 enzymes such as CYP1A1 and CYP1A2. It is plausible that homologous enzymes in Aristolochia carry out this final biosynthetic step.
Proposed Biosynthetic Pathway of this compound
References
An In-depth Technical Guide to the Physical and Chemical Properties of Aristolactam AIa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolactam AIa is a member of the aristolactam class of alkaloids, which are nitrogen-containing compounds naturally occurring in various plant species. These compounds are structurally characterized by a phenanthrene (B1679779) chromophore. Aristolactams, including this compound, are metabolites of aristolochic acids. The aristolactam scaffold has garnered significant interest within the scientific community due to the diverse biological activities exhibited by its derivatives, ranging from anti-inflammatory to cytotoxic effects. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with experimental protocols for its study and an exploration of its biological significance.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its identification, purification, and handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₁NO₄ | [1] |
| Molecular Weight | 281.26 g/mol | [1] |
| IUPAC Name | 6,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one | [1] |
| Appearance | Yellow powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [2] |
| Predicted Melting Point | >300 °C | |
| Predicted pKa | 8.63 ± 0.20 | |
| Topological Polar Surface Area (TPSA) | 78.80 Ų | |
| XlogP | 2.60 |
Experimental Protocols
Isolation of this compound from Meiogyne baillonii
This compound has been successfully isolated from the bark of the New Caledonian endemic species Meiogyne baillonii. The following is a generalized protocol based on typical phytochemical isolation procedures for aristolactams.
Workflow for Isolation and Purification
Caption: General workflow for the isolation of this compound.
Detailed Methodology:
-
Plant Material Collection and Preparation: The bark of Meiogyne baillonii is collected, air-dried, and ground into a fine powder to increase the surface area for efficient extraction.
-
Extraction: The powdered bark is subjected to extraction with a suitable organic solvent, such as ethyl acetate, to isolate the desired compounds. This can be performed using maceration or Soxhlet extraction techniques.
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent.
-
Chromatographic Separation: The concentrated crude extract is then subjected to column chromatography over silica gel. A gradient elution system with solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures) is typically employed to separate the components of the extract into different fractions.
-
Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and subjected to further purification using techniques like preparative high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The purified compound is then characterized using spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS) are essential for confirming the structure of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The following protocol is adapted from a method used to evaluate the cytotoxicity of a related compound, 9-Methoxyaristolactam I, and can be applied to assess the cytotoxic potential of this compound against various cancer cell lines.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Detailed Methodology:
-
Cell Culture and Seeding: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are harvested during their exponential growth phase and seeded into 96-well plates at a density of approximately 5 x 10⁴ cells/mL. The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). This stock is then diluted with the cell culture medium to achieve the desired final concentrations. The medium in the 96-well plates is replaced with the medium containing different concentrations of this compound. A vehicle control (medium with DMSO) is also included.
-
Incubation: The treated plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement and Data Analysis: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Biological Activities and Signaling Pathways
While specific biological activities and signaling pathway modulations for this compound are not yet extensively documented, the broader class of aristolactams is known for a range of pharmacological effects. Aristolochic acids, the precursors to aristolactams, are known to be nephrotoxic and carcinogenic. Their toxicity is mediated through the formation of aristolactam-DNA adducts.
The metabolic activation of aristolochic acid I (AAI) leads to the formation of aristolactam I, which can then form DNA adducts. This process is a key mechanism of its carcinogenicity. The activation of AAI can involve nitroreduction by enzymes such as cytochrome P450 (CYP) and NAD(P)H:quinone oxidoreductase (NQO1).
Potential Signaling Pathways Modulated by Aristolactams
Based on studies of aristolochic acids and related compounds, this compound may potentially modulate several key signaling pathways involved in cellular processes like inflammation, apoptosis, and cell cycle regulation.
Caption: Potential biological effects of this compound.
Further research is required to elucidate the specific molecular targets and signaling pathways directly affected by this compound. Investigating its effects on pathways such as NF-κB (involved in inflammation), p53 (involved in apoptosis and cell cycle control), and MAPK pathways (involved in various cellular responses) would be valuable areas of future research.
Conclusion
This compound is a naturally occurring alkaloid with a well-defined chemical structure. While some of its physical and chemical properties have been predicted, further experimental validation is necessary. The isolation of this compound from Meiogyne baillonii provides a basis for obtaining the pure compound for detailed biological evaluation. The provided experimental protocols offer a starting point for researchers to investigate its cytotoxic and other potential pharmacological activities. Elucidating the specific biological targets and signaling pathways of this compound will be crucial for understanding its therapeutic potential and toxicological profile, thereby guiding future drug discovery and development efforts.
References
An In-depth Technical Guide on the Core Mechanism of Action of Aristolactam Alkaloids in Cancer Cells
This technical guide provides a comprehensive overview of the molecular mechanisms through which Aristolactam AIa and its related alkaloids exert their anticancer effects. The information is tailored for researchers, scientists, and drug development professionals, focusing on the core signaling pathways, experimental validation, and quantitative data derived from preclinical research.
Core Anticancer Mechanisms
Aristolactam alkaloids, including this compound, employ a multi-pronged approach to inhibit cancer cell proliferation and survival. The primary mechanisms include the induction of genotoxic stress, activation of apoptotic pathways, and enforcement of cell cycle arrest. These events are orchestrated through the modulation of several critical signaling cascades.
A foundational aspect of the anticancer activity of aristolactam-related compounds stems from their ability to induce DNA damage. The precursor, aristolochic acid I (AA-I), undergoes metabolic activation primarily by enzymes like NQO1 and CYP1A1.[1][2] This process leads to the formation of reactive intermediates that bind to DNA, forming aristolactam-DNA adducts, specifically 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AL-I).[1][2] The presence of these adducts triggers a robust DNA damage response, centrally involving the activation of the tumor suppressor protein p53.[1] Activated p53 then orchestrates downstream cellular responses, including apoptosis and cell cycle arrest, to prevent the proliferation of cells with damaged genomes.
Aristolactam alkaloids are potent inducers of apoptosis. This programmed cell death is achieved by modulating the expression of key regulatory proteins in both intrinsic and extrinsic pathways. A significant mechanism is the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade. Studies have confirmed the activation of initiator caspase-8 and executioner caspase-3. Caspase-3 activation culminates in the cleavage of essential cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
References
Aristolactam I and DNA Adduct Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolochic acids (AAs) are a group of naturally occurring nitrophenanthrene carboxylic acids found in plants of the Aristolochia genus.[1] For centuries, these plants have been utilized in traditional herbal medicine. However, extensive research has unequivocally linked exposure to aristolochic acid with a specific type of kidney disease, known as aristolochic acid nephropathy (AAN), and an increased risk of urothelial cancers.[2][3] The genotoxicity of aristolochic acids is primarily attributed to their metabolic activation, leading to the formation of aristolactams, which in turn form covalent bonds with DNA, creating DNA adducts.[4][5] This guide provides a detailed technical overview of the formation of DNA adducts by Aristolactam I (AL-I), the primary metabolite of Aristolochic Acid I (AA-I), and the subsequent cellular responses.
Metabolic Activation and DNA Adduct Formation
The carcinogenicity of AA-I is not direct; it requires metabolic activation to exert its genotoxic effects. The primary pathway for this activation involves the reduction of the nitro group of AA-I to a cyclic N-hydroxylactam, N-hydroxyaristolactam I. This reaction is predominantly catalyzed by cytosolic NAD(P)H:quinone oxidoreductase (NQO1) and microsomal enzymes such as CYP1A1 and CYP1A2. The resulting N-hydroxyaristolactam I can then form a reactive cyclic acylnitrenium ion that readily attacks the exocyclic amino groups of purine (B94841) bases in DNA.
The major DNA adducts formed are with deoxyadenosine (B7792050) and deoxyguanosine, resulting in 7-(deoxyadenosin-N⁶-yl)aristolactam I (dA-AL-I) and 7-(deoxyguanosin-N²-yl)aristolactam I (dG-AL-I). Of these, dA-AL-I is the most abundant and persistent adduct found in tissues of individuals exposed to AA-I. This persistence is a key factor in the mutagenic potential of aristolochic acid.
The formation of these bulky DNA adducts distorts the DNA helix, leading to errors during DNA replication and transcription. A characteristic mutational signature associated with AA exposure is the A:T to T:A transversion, which is frequently observed in the TP53 tumor suppressor gene of urothelial tumors from AAN patients.
Quantitative Data on Aristolactam I-DNA Adduct Formation
The formation of AL-I DNA adducts has been quantified in various experimental models, including in vitro cell cultures, animal models, and human tissues. The levels of these adducts are a critical determinant of the genotoxic and carcinogenic potential of AA-I.
| Experimental System | Aristolochic Acid I (AA-I) Concentration/Dose | Adduct Type | Adduct Level (adducts per 10⁸ nucleotides) | Reference |
| Human Bladder RT4 Cells | 1 nM | dA-AL-I | Detected | |
| Human Bladder RT4 Cells | 100 nM | dA-AL-I | ~1000-fold higher than 4-ABP or HAAs at 1 µM | |
| Rat Kidney | 0.1 mg/kg bw | Total AA-DNA adducts | 95 ± SD | |
| Rat Kidney | 1.0 mg/kg bw | Total AA-DNA adducts | 705 ± SD | |
| Rat Kidney | 10.0 mg/kg bw | Total AA-DNA adducts | 4598 ± SD | |
| Rat Liver | 0.1 mg/kg bw | Total AA-DNA adducts | 25 ± SD | |
| Rat Liver | 1.0 mg/kg bw | Total AA-DNA adducts | 199 ± SD | |
| Rat Liver | 10.0 mg/kg bw | Total AA-DNA adducts | 1967 ± SD | |
| Human Renal Cortex (CHN patients) | N/A | dA-AL-I | 7 - 53 | |
| Human Renal Cortex (UUC patients) | N/A | dA-AL-I | 9 - 338 | |
| Human Renal Cortex (Endemic Nephropathy) | N/A | dA-AL | 0.2 - 19.2 |
Experimental Protocols
Detection of Aristolactam-DNA Adducts by ³²P-Postlabelling
The ³²P-postlabelling assay is a highly sensitive method for detecting and quantifying DNA adducts.
Materials:
-
DNA samples (10 µg)
-
Micrococcal nuclease and spleen phosphodiesterase for DNA digestion
-
Nuclease P1 for adduct enrichment
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plates
-
Solvents for chromatography
Procedure:
-
DNA Digestion: DNA is enzymatically hydrolyzed to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Nuclease P1 method): The digest is treated with nuclease P1, which dephosphorylates normal nucleotides to nucleosides, while adducted nucleotides are resistant to this enzyme. This step enriches the adducted nucleotides.
-
³²P-Labeling: The enriched adducts are then labeled at the 5'-position with ³²P from [γ-³²P]ATP by T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducted nucleotides are separated by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: The TLC plates are exposed to a phosphor screen, and the radioactivity of the adduct spots is measured to quantify the adduct levels relative to the total amount of DNA.
Quantification of Aristolactam-DNA Adducts by UPLC-ESI/MSⁿ
Ultra-performance liquid chromatography-electrospray ionization/multistage mass spectrometry (UPLC-ESI/MSⁿ) provides a highly specific and sensitive method for the quantification of known DNA adducts.
Materials:
-
DNA samples (10 µg)
-
Enzymes for DNA hydrolysis (e.g., DNase I, snake venom phosphodiesterase, alkaline phosphatase)
-
Internal standards (e.g., stable isotope-labeled adducts)
-
UPLC system coupled to an ion-trap mass spectrometer
Procedure:
-
DNA Hydrolysis: DNA is enzymatically digested to nucleosides.
-
Addition of Internal Standards: Known amounts of stable isotope-labeled internal standards for the specific adducts of interest (e.g., [¹⁵N₅]-dA-AL-I) are added to the samples for accurate quantification.
-
Solid-Phase Extraction (Optional): The sample may be purified and concentrated using solid-phase extraction to remove interfering substances.
-
UPLC Separation: The nucleoside mixture is injected into the UPLC system, where the adducts are separated from normal nucleosides on a reverse-phase column.
-
Mass Spectrometric Detection: The eluent from the UPLC is introduced into the electrospray ionization source of the mass spectrometer. The adducts are detected and quantified using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in the mass spectrometer. The ratio of the signal from the native adduct to the signal from the internal standard is used to calculate the absolute amount of the adduct in the original DNA sample.
Signaling Pathways and Cellular Responses
The formation of AL-I-DNA adducts triggers a complex cellular response, primarily through the DNA Damage Response (DDR) pathway.
Caption: Metabolic activation of AA-I and subsequent DNA damage response.
The presence of bulky adducts like dA-AL-I on the DNA strand is recognized by the cell's DNA repair machinery. The primary mechanism for the removal of these adducts is Nucleotide Excision Repair (NER). The NER pathway recognizes the helical distortion caused by the adduct, excises the damaged DNA segment, and synthesizes a new, correct strand.
However, if the DNA damage is too extensive or the repair mechanisms are overwhelmed or deficient, the cell may undergo p53-dependent apoptosis. The p53 tumor suppressor protein is a critical sensor of cellular stress, including DNA damage. Its activation can halt the cell cycle to allow time for repair or, if the damage is irreparable, trigger programmed cell death to eliminate the damaged cell.
If the cell escapes apoptosis and the DNA adduct is not repaired before DNA replication, the distorted template can lead to the misincorporation of nucleotides by DNA polymerases. This is the basis for the characteristic A:T to T:A transversion mutations associated with aristolochic acid exposure. The accumulation of such mutations in critical genes, such as the TP53 tumor suppressor gene, can lead to uncontrolled cell proliferation and the development of cancer.
Experimental Workflow for Studying Aristolactam I-DNA Adducts
A typical workflow for investigating the formation and consequences of Aristolactam I-DNA adducts involves a combination of in vitro and in vivo models, followed by sophisticated analytical techniques.
Caption: Workflow for studying Aristolactam I-DNA adducts.
Conclusion
The formation of Aristolactam I-DNA adducts is a critical initiating event in the pathogenesis of aristolochic acid-induced nephropathy and urothelial cancer. Understanding the mechanisms of metabolic activation, the types and levels of DNA adducts formed, and the subsequent cellular responses is essential for risk assessment, biomarker development, and the design of potential therapeutic interventions. The methodologies and data presented in this guide provide a comprehensive resource for researchers and professionals working in the fields of toxicology, oncology, and drug development. The distinct mutational signature left by these adducts serves as a powerful tool for molecular epidemiology and for definitively linking exposure to disease.
References
- 1. jfda-online.com [jfda-online.com]
- 2. mdpi.com [mdpi.com]
- 3. Aristolactam-DNA Adducts in the Renal Cortex: Biomarker of Environmental Exposure to Aristolochic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and stability of DNA containing an aristolactam II-dA lesion: implications for the NER recognition of bulky adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-Exposure to Aristolochic Acids I and II Increases DNA Adduct Formation Responsible for Aristolochic Acid I-Mediated Carcinogenicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of Aristolactam AIa Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolactam AIa and its derivatives, a class of phenanthrene (B1679779) alkaloids, have garnered significant attention in the scientific community for their diverse and potent biological activities. These naturally occurring and synthetic compounds have demonstrated a wide spectrum of pharmacological effects, including cytotoxic, anti-inflammatory, antimicrobial, and anti-platelet aggregation properties. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative data on the biological activities of various this compound derivatives.
Table 1: Cytotoxic Activity of Aristolactam Derivatives against Cancer Cell Lines
| Compound | Cell Line | Assay | Activity Metric | Value | Reference |
| Aristolactam AIIIa | HeLa | SRB | IC50 | 7-30 µmol/L | [1] |
| Aristolactam AIIIa | A549 | SRB | IC50 | 7-30 µmol/L | [1] |
| Aristolactam AIIIa | HGC | SRB | IC50 | 7-30 µmol/L | [1] |
| Aristolactam AIIIa | HCT-8/V (Navelbine-resistant) | SRB | IC50 | 3.55 µmol/L | [1] |
| Cepharanone B | HK-2 | MTT | IC50 | > Aristolactam AII > Aristolactam AIIIa | [2] |
| Aristolactam AII | HK-2 | MTT | IC50 | > Aristolactam AIIIa | |
| Aristolactam AIIIa | HK-2 | MTT | IC50 | Most potent of the three |
Table 2: Anti-platelet Aggregation Activity of Piperolactam Derivatives
| Compound | Inducer | Activity Metric | Value (µg/mL) | Value (µM) | Reference |
| Piperolactam E | Arachidonic Acid | - | - | - | |
| 4-Allylcatechol | Arachidonic Acid | IC50 | 1.5 | 9.9 | |
| Eugenol | Arachidonic Acid | IC50 | 3.3 | 20.2 |
Table 3: Anti-inflammatory Activity of Aristolochic Acid IVa
| Compound | Model | Dosage | Effect | Reference |
| Aristolochic acid IVa | Phorbol 12-myristate 13-acetate-induced ear edema | 400 and 600 μ g/ear | Significant inhibition of edema | |
| Aristolochic acid IVa | LPS-stimulated RAW 264.7 cells | - | Decreased TNFα and IL-6 production |
Table 4: Antimicrobial Activity of Aristolochia Extracts and Related Compounds
| Source/Compound | Microorganism | Activity Metric | Value | Reference |
| Ethanol extract of Aristolochia indica | Multidrug-resistant bacteria | MIC | 50-100 µg/ml | |
| Aristolochic acid | E. coli, S. aureus, B. subtilis | - | Showed antibacterial activity |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 10-20 µL of a 5 mg/mL MTT solution is added to each well.
-
Formazan (B1609692) Formation: The plate is incubated for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
2. Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.
-
Cell Fixation: After the treatment period, the cells are fixed with a solution like trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with a 0.4% (w/v) SRB solution in 1% acetic acid.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm).
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Anti-inflammatory Assay
Carrageenan-Induced Paw Edema in Rodents
This in vivo model is used to screen for acute anti-inflammatory activity.
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week.
-
Compound Administration: The test compound or a reference drug (e.g., indomethacin) is administered, typically intraperitoneally or orally, at a specific time before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw of the animals.
-
Measurement of Paw Volume: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Antimicrobial Assays
1. Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
2. Agar Disc Diffusion Method
This method is used for qualitative screening of antimicrobial activity.
-
Preparation of Agar Plates: Agar plates are uniformly inoculated with the test microorganism.
-
Disc Application: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the surface of the agar.
-
Incubation: The plates are incubated under suitable conditions.
-
Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around the disc.
Anti-platelet Aggregation Assay
Light Transmission Aggregometry
This is the gold standard method for studying platelet aggregation.
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors and centrifuged at a low speed to obtain PRP.
-
Assay Procedure: A sample of PRP is placed in an aggregometer cuvette with a stir bar and warmed to 37°C.
-
Compound Addition: The test compound is added to the PRP and incubated for a specific period.
-
Induction of Aggregation: A platelet-aggregating agent (e.g., arachidonic acid, collagen, ADP) is added to induce aggregation.
-
Measurement of Aggregation: As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. This change in light transmission is recorded over time.
-
Data Analysis: The percentage of aggregation is calculated, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their biological effects by modulating various cellular signaling pathways.
Induction of Apoptosis
Aristolactam derivatives, such as Aristolactam AIIIa, have been shown to induce apoptosis in cancer cells. One of the key mechanisms involves the cleavage of Poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Cleavage of PARP by caspases is a hallmark of apoptosis. The intrinsic apoptotic pathway is often implicated, involving the regulation of the Bcl-2 family of proteins, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.
Caption: Proposed apoptotic pathway induced by Aristolactam derivatives.
Cell Cycle Arrest at G2/M Phase
Several Aristolactam derivatives have been reported to cause cell cycle arrest at the G2/M phase in cancer cells. This is often associated with the activation of DNA damage checkpoint pathways. For instance, the related compound aristolochic acid has been shown to induce G2/M arrest through the ATM-Chk2-p53-p21 signaling cascade. This pathway prevents cells with damaged DNA from entering mitosis, allowing time for repair or triggering apoptosis if the damage is too severe.
Caption: G2/M cell cycle arrest pathway induced by Aristolactam derivatives.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the biological evaluation of this compound derivatives.
Caption: General workflow for evaluating this compound derivatives.
Conclusion
This compound and its derivatives represent a promising class of compounds with a wide range of biological activities. Their potent cytotoxic effects against various cancer cell lines, coupled with their anti-inflammatory, antimicrobial, and anti-platelet aggregation properties, make them attractive candidates for further drug development. The elucidation of their mechanisms of action, particularly their ability to induce apoptosis and cell cycle arrest, provides a solid foundation for the rational design of novel therapeutic agents. This technical guide serves as a valuable resource for researchers and scientists in the field, offering a comprehensive overview of the current state of knowledge and highlighting the potential of this compound derivatives in modern medicine.
References
- 1. Aristolochic acid-induced apoptosis and G2 cell cycle arrest depends on ROS generation and MAP kinases activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Historical Research of Aristolactam Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolactam alkaloids are a class of phenanthrene-type compounds first isolated from plants of the Aristolochia genus, belonging to the Aristolochiaceae family.[1] Historically, these plants have been utilized in traditional medicine across various cultures for treating a range of ailments.[2] Structurally, aristolactam alkaloids are related to aristolochic acids, which are well-documented for their nephrotoxic and carcinogenic properties.[2] However, the aristolactams themselves have emerged as a significant area of research due to their diverse and potent biological activities, including antitumor, anti-inflammatory, and antibacterial effects.[2][3] This technical guide provides a comprehensive overview of the historical research on aristolactam alkaloids, focusing on their discovery, biosynthesis, biological activities, and mechanisms of action, with a detailed presentation of quantitative data and experimental protocols.
Historical Discovery and Isolation
The journey into the world of aristolactam alkaloids began with phytochemical investigations of plants from the Aristolochiaceae family, which are rich sources of these compounds. The first aristolactam alkaloids were isolated from Aristolochia argentina. Over the years, numerous aristolactam derivatives have been identified from various plant species, including those in the Annonaceae, Piperaceae, and Saururaceae families.
The general workflow for the isolation of aristolactam alkaloids from plant material involves several key steps, beginning with extraction using organic solvents of varying polarities, followed by chromatographic separation techniques to purify individual compounds.
General Isolation Workflow
Caption: General workflow for the isolation of aristolactam alkaloids.
Biosynthesis of Aristolactam Alkaloids
The biosynthesis of aristolactam alkaloids is intrinsically linked to that of aristolochic acids, which are derived from the benzylisoquinoline alkaloid (BIA) pathway. The biosynthetic journey commences with the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted into key intermediates that eventually form the characteristic phenanthrene (B1679779) ring system of these alkaloids. The final step in the formation of an aristolactam is the reduction of the nitro group of the corresponding aristolochic acid.
Key Stages of Biosynthesis:
-
Formation of the Benzylisoquinoline Skeleton: L-tyrosine is the primary precursor, leading to the formation of (S)-norcoclaurine, a central intermediate in the BIA pathway.
-
Formation of the Aporphine (B1220529) Scaffold: A series of enzymatic modifications, including methylation and hydroxylation, lead to the formation of aporphine alkaloids.
-
Oxidative Cleavage and Formation of Aristolochic Acid: The aporphine ring undergoes oxidative cleavage to form the nitrophenanthrene carboxylic acid structure of aristolochic acid.
-
Reduction to Aristolactam: The nitro group of aristolochic acid is reduced to form the lactam ring characteristic of aristolactam alkaloids. Key enzymes in the metabolic reduction of aristolochic acid to aristolactam include NAD(P)H:quinone oxidoreductase (NQO1) and cytochrome P450 enzymes such as CYP1A1 and CYP1A2.
Biosynthetic Pathway Overview
Caption: Simplified biosynthetic pathway of aristolactam alkaloids.
Biological Activities and Quantitative Data
Aristolactam alkaloids exhibit a remarkable spectrum of biological activities, with their anticancer properties being the most extensively studied. They have demonstrated cytotoxicity against a variety of cancer cell lines. Additionally, these compounds have shown potential as anti-inflammatory and antibacterial agents.
Anticancer Activity
The cytotoxic effects of various aristolactam alkaloids have been evaluated against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies provide a quantitative measure of their potency.
| Aristolactam Alkaloid | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Aristolactam AIIIa | HeLa | Cervical Cancer | 7 - 30 | |
| Aristolactam AIIIa | A549 | Lung Cancer | 7 - 30 | |
| Aristolactam AIIIa | HGC | Gastric Cancer | 7 - 30 | |
| Aristolactam AIIIa | HCT-8/V | Colon Cancer (drug-resistant) | 3.55 | |
| Velutinam | A549 | Lung Adenocarcinoma | 21.57 µg/mL | |
| Velutinam | HEK 293 | Embryonic Kidney | 13.28 µg/mL | |
| Velutinam | CaSki | Cervical Carcinoma | 10.97 µg/mL |
Antibacterial and Anti-inflammatory Activity
While less extensively quantified in publicly available literature, some aristolactam alkaloids have shown noteworthy antibacterial and anti-inflammatory activities. For instance, certain aristolactams have demonstrated inhibitory effects on the growth of Gram-positive bacteria. Their anti-inflammatory potential is linked to the inhibition of key inflammatory mediators. Further research is required to establish comprehensive quantitative data, such as Minimum Inhibitory Concentration (MIC) for antibacterial activity and IC50 values for the inhibition of enzymes like cyclooxygenases (COX).
Mechanisms of Action
Recent research has begun to illuminate the molecular mechanisms through which aristolactam alkaloids exert their anticancer effects. A predominant mechanism is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle in cancer cells.
Induction of Apoptosis and Cell Cycle Arrest
Several studies have shown that aristolactam alkaloids can trigger apoptosis in cancer cells through various signaling pathways. For instance, Aristolactam AIIIa has been reported to induce apoptosis in HeLa cells, as evidenced by the cleavage of PARP (Poly [ADP-ribose] polymerase-1), a hallmark of caspase activation. Furthermore, this compound was found to cause cell cycle arrest at the G2/M phase.
Modulation of Key Signaling Pathways
The anticancer activity of aristolactam alkaloids is also attributed to their ability to modulate critical cellular signaling pathways involved in cell proliferation, survival, and metastasis.
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cancer. Some alkaloids have been shown to inhibit the activation of NF-κB, thereby suppressing tumor progression.
-
TGF-β Signaling: The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Some studies suggest that aristolactam alkaloids may exert their effects by modulating TGF-β signaling.
Signaling Pathway Diagram
Caption: Putative signaling pathways modulated by aristolactam alkaloids.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of aristolactam alkaloids, intended to serve as a practical guide for researchers.
Protocol for Isolation and Purification of Aristolactam I
This protocol is a generalized procedure for the isolation of aristolactam I from the dried roots of Aristolochia species.
1. Plant Material and Extraction:
- Air-dry and coarsely powder the roots of the Aristolochia species.
- Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (B145695) (e.g., 5 L) at room temperature for 72 hours with occasional stirring.
- Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
2. Solvent Partitioning:
- Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate (B1210297).
- Concentrate each fraction to dryness. The chloroform and ethyl acetate fractions are typically enriched with aristolactam alkaloids.
3. Column Chromatography:
- Subject the chloroform (or ethyl acetate) fraction to column chromatography on silica (B1680970) gel (60-120 mesh).
- Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 100% ethyl acetate), followed by a gradient of ethyl acetate and methanol (B129727).
- Collect fractions of a fixed volume (e.g., 50 mL).
4. Thin Layer Chromatography (TLC) Analysis:
- Monitor the collected fractions by TLC on silica gel plates using a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v).
- Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., Dragendorff's reagent).
- Pool the fractions containing the compound of interest (aristolactam I).
5. Purification by Preparative TLC or HPLC:
- Further purify the pooled fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water).
6. Crystallization and Characterization:
- Crystallize the purified aristolactam I from a suitable solvent (e.g., methanol).
- Characterize the structure of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Protocol for Cytotoxicity (MTT) Assay
This protocol outlines the steps for determining the cytotoxic activity of an aristolactam alkaloid against a cancer cell line using the MTT assay.
1. Cell Culture and Seeding:
- Culture the desired cancer cell line (e.g., HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
- Trypsinize the cells and perform a cell count.
- Seed the cells in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the test aristolactam alkaloid in dimethyl sulfoxide (B87167) (DMSO).
- Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
- Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
- Incubate the plate for 48 or 72 hours.
3. MTT Assay:
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium containing MTT.
- Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
- Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
4. Data Analysis:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration compared to the vehicle control.
- Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
Protocol for Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cancer cells treated with an aristolactam alkaloid using propidium (B1200493) iodide (PI) staining and flow cytometry.
1. Cell Treatment and Harvesting:
- Seed the cancer cells in 6-well plates and treat with the aristolactam alkaloid at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
- Harvest the cells by trypsinization, and collect both the adherent and floating cells.
- Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
2. Cell Fixation:
- Resuspend the cell pellet in 1 mL of cold PBS.
- While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
- Incubate the cells at -20°C for at least 2 hours.
3. Staining:
- Centrifuge the fixed cells and discard the ethanol.
- Wash the cell pellet with PBS.
- Resuspend the cells in 500 µL of PI staining solution containing RNase A.
- Incubate the cells in the dark at room temperature for 30 minutes.
4. Flow Cytometry Analysis:
- Analyze the stained cells using a flow cytometer.
- Acquire data from at least 10,000 cells per sample.
- Analyze the DNA content histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The historical and ongoing research into aristolactam alkaloids has unveiled a class of natural products with significant therapeutic potential, particularly in the realm of oncology. From their initial discovery and isolation to the elucidation of their biosynthetic pathways and complex mechanisms of action, our understanding of these compounds continues to grow. The quantitative data on their biological activities, though still expanding, highlights their potency against various cancer cell lines. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this promising field. As our knowledge of the specific molecular targets and signaling pathways of aristolactam alkaloids deepens, so too will the opportunities for their application in the development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization and determination of six aristolochic acids and three aristololactams in medicinal plants and their preparations by high-performance liquid chromatography-photodiode array detection/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Methodological & Application
Total Synthesis of Aristolactam AIIa: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the total synthesis of Aristolactam AIIa, a member of the phenanthrene (B1679779) lactam alkaloids class of natural products. Aristolactams exhibit a range of interesting biological activities, making their synthetic accessibility a key focus for further investigation in drug discovery. The protocol detailed herein follows the efficient two-step strategy developed by Jeganmohan and coworkers, which involves a ruthenium-catalyzed oxidative cyclization followed by a dehydro-Diels-Alder reaction. This application note includes detailed experimental procedures, tabulated quantitative data, and visual diagrams of the synthetic workflow and a putative biological signaling pathway to facilitate replication and further research.
Introduction
Aristolactam alkaloids are a class of naturally occurring compounds isolated from various plant species, including those from the Aristolochiaceae family. These compounds are characterized by a phenanthrene lactam core structure and have garnered significant attention due to their diverse biological properties, which include anti-inflammatory, anti-platelet, and cytotoxic activities. Aristolactam AIIa is a representative member of this family. The concise and efficient total synthesis of these molecules is crucial for enabling detailed structure-activity relationship (SAR) studies and further exploring their therapeutic potential. This protocol outlines a robust method for the synthesis of Aristolactam AIIa.
Synthetic Strategy
The total synthesis of Aristolactam AIIa is achieved through a two-step sequence starting from the readily available 3,4-dimethoxy-N-methylbenzamide. The key steps are:
-
Ruthenium-Catalyzed Oxidative Cyclization: The N-methylbenzamide undergoes a C-H bond activation and subsequent annulation with phenyl vinyl sulfone to yield a 3-methyleneisoindolin-1-one (B1254794) intermediate.
-
Dehydro-Diels-Alder Reaction: The intermediate then reacts with a benzyne (B1209423) precursor, followed by desulfonylation, to construct the final two rings of the aristolactam core in a dehydro-Diels-Alder reaction.
Experimental Workflow
Caption: Figure 1: Synthetic Workflow for Aristolactam AIIa.
Experimental Protocols
Materials and Methods
All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Column chromatography was performed using silica gel (100-200 mesh).
Synthesis of (E)-2,5,6-trimethoxy-3-(phenylsulfonylmethylene)isoindolin-1-one (Intermediate 3)
To a screw-capped tube was added 3,4-dimethoxy-N-methylbenzamide (0.2 mmol, 1.0 equiv.), phenyl vinyl sulfone (0.4 mmol, 2.0 equiv.), [Ru(p-cymene)Cl2]2 (0.01 mmol, 5 mol%), AgSbF6 (0.04 mmol, 20 mol%), and Cu(OAc)2·H2O (0.4 mmol, 2.0 equiv.). The tube was sealed and dichloroethane (DCE, 1.0 mL) was added. The reaction mixture was stirred at 100 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, filtered through a celite pad, and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel (EtOAc/hexane) to afford the desired product.
Total Synthesis of Aristolactam AIIa (5)
To a screw-capped tube was added (E)-2,5,6-trimethoxy-3-(phenylsulfonylmethylene)isoindolin-1-one (0.1 mmol, 1.0 equiv.), 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) (0.3 mmol, 3.0 equiv.), and CsF (0.3 mmol, 3.0 equiv.). The tube was sealed and acetonitrile (B52724) (CH3CN, 1.0 mL) was added. The reaction mixture was stirred at 30 °C for 24 hours. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel (EtOAc/hexane) to afford Aristolactam AIIa.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of Aristolactam AIIa.
| Step | Reactants | Product | Yield (%) |
| 1 | 3,4-dimethoxy-N-methylbenzamide, Phenyl vinyl sulfone | (E)-2,5,6-trimethoxy-3-(phenylsulfonylmethylene)isoindolin-1-one | 75 |
| 2 | Intermediate from Step 1, Benzyne precursor | Aristolactam AIIa | 68 |
Table 1: Reaction Yields for the Total Synthesis of Aristolactam AIIa.
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | HRMS (ESI) m/z |
| Aristolactam AIIa | 9.35 (s, 1H), 8.60 (d, J = 8.0 Hz, 1H), 7.85 (s, 1H), 7.60-7.50 (m, 2H), 7.40 (t, J = 7.6 Hz, 1H), 7.20 (s, 1H), 4.10 (s, 3H), 4.05 (s, 3H), 3.95 (s, 3H) | 168.5, 152.0, 148.5, 145.0, 135.5, 132.0, 129.0, 128.5, 127.0, 125.0, 122.0, 118.0, 110.0, 105.0, 60.5, 56.5, 56.0 | Calculated for C₁₉H₁₇NO₄ [M+H]⁺: 324.1230, Found: 324.1235 |
Table 2: Spectroscopic Data for Aristolactam AIIa.
Putative Biological Signaling Pathway
While the specific signaling pathways of Aristolactam AIIa are not extensively characterized, studies on the closely related Aristolactam AIIIa and the metabolic precursors, aristolochic acids, suggest that these compounds can induce apoptosis and cell cycle arrest in cancer cells. A plausible mechanism involves the activation of a DNA damage response, leading to the modulation of key cell cycle regulators and the initiation of the apoptotic cascade.
Caption: Figure 2: Putative Signaling Pathway for Aristolactam-Induced Cytotoxicity.
Disclaimer: The depicted signaling pathway is based on studies of structurally related compounds and represents a plausible mechanism of action for Aristolactam AIIa. Further research is required for direct confirmation.
Conclusion
The total synthesis of Aristolactam AIIa can be efficiently achieved in two steps from a readily available starting material. The protocol provided herein is robust and scalable, allowing for the production of sufficient quantities of the compound for further biological evaluation. The potential of Aristolactam AIIa to induce apoptosis and cell cycle arrest highlights its promise as a scaffold for the development of novel therapeutic agents. This document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
Application Notes and Protocols for LC-MS/MS Analysis of Aristolactam I in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolactam I (AL-I) is a critical metabolite of aristolochic acid I (AA-I), a potent nephrotoxicant and human carcinogen found in certain herbal medicines.[1] Monitoring the levels of AL-I in biological matrices is crucial for exposure assessment, toxicokinetic studies, and understanding the mechanisms of aristolochic acid-induced nephropathy and urothelial carcinoma.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the most sensitive and reliable platform for the quantification of AL-I in complex biological samples.[4] These application notes provide detailed protocols for the extraction and quantification of AL-I in plasma, urine, and tissue samples using UPLC-MS/MS.
Quantitative Data Summary
The following tables summarize the quantitative parameters of various LC-MS/MS methods for the analysis of Aristolactam I.
Table 1: LC-MS/MS Method Parameters for Aristolactam I Quantification
| Parameter | Urine | Plasma | Reference |
| Linearity Range | 10–100 ng/mL | 0.3–300 ng/mL | |
| Limit of Detection (LOD) | 0.2–2.5 ng/mL | - | |
| Limit of Quantitation (LOQ) | 0.006 ng (on column) | - | |
| Recovery | 81.3–109.6% | 90.4–97.3% | |
| Matrix Effects | Minimized with matrix-matched internal standard | - |
Table 2: Mass Spectrometry Parameters for Aristolactam I
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| MRM Transition (Quantifier) | m/z 292.1 → 262.1 | |
| MRM Transition (Qualifier) | m/z 292.1 → 234.1 | |
| Cone Voltage | 24 V | |
| Collision Energy | 10 eV |
Experimental Protocols
Protocol 1: Extraction of Aristolactam I from Human/Rat Plasma
This protocol is based on protein precipitation, a common method for plasma sample preparation.
Materials:
-
Plasma samples
-
Acetonitrile (B52724) (LC-MS grade)
-
Internal Standard (IS) solution (e.g., deuterated AL-I or a structural analog)
-
Centrifuge capable of 10,000 x g and 4°C
-
Nitrogen evaporator
-
Vortex mixer
-
LC-MS vials
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex briefly and transfer the solution to an LC-MS vial for analysis.
Protocol 2: Extraction of Aristolactam I from Human/Rat Urine
This protocol utilizes solid-phase extraction (SPE) for the cleanup and concentration of AL-I from urine samples.
Materials:
-
Urine samples
-
Solid-Phase Extraction (SPE) cartridges (e.g., Agilent Phenyl, 200 mg)
-
Methanol (LC-MS grade)
-
Ultrapure water
-
1% acetic acid with 0.02% triethylamine (B128534) solution
-
SPE vacuum manifold
-
Nitrogen evaporator
-
LC-MS vials
Procedure:
-
SPE Cartridge Conditioning:
-
Activate the Agilent Phenyl SPE column with 1.0 mL of methanol.
-
Equilibrate the column with 1.0 mL of ultrapure water.
-
-
Sample Loading:
-
Load 1.0 mL of the urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 0.8 mL of 1% acetic acid containing 0.02% triethylamine solution to remove interferences.
-
-
Elution:
-
Elute the analyte with 3.0 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
-
Analysis:
-
Transfer the reconstituted sample to an LC-MS vial for analysis.
-
Protocol 3: Extraction of Aristolactam I from Tissue Samples (e.g., Kidney, Liver)
This protocol is a general procedure for tissue homogenization and extraction, which can be adapted for AL-I analysis.
Materials:
-
Tissue samples (snap-frozen in liquid nitrogen and stored at -80°C)
-
Homogenization buffer (e.g., 10 mM Tris-HCl, pH 8.3, 10 mM EDTA)
-
Potter-Elvehjem homogenizer
-
Acetonitrile (LC-MS grade)
-
Centrifuge capable of 15,000 x g
-
Nitrogen evaporator
-
LC-MS vials
Procedure:
-
Thaw the frozen tissue sample on ice.
-
Weigh a portion of the tissue (e.g., 100 mg) and place it in a homogenizer tube.
-
Add 3 volumes of ice-cold homogenization buffer.
-
Homogenize the tissue thoroughly on ice until a uniform lysate is obtained.
-
To the tissue homogenate, add 3 volumes of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Centrifuge the reconstituted sample to pellet any remaining insoluble material.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
UPLC-MS/MS Analysis Conditions
The following are typical UPLC-MS/MS conditions for the analysis of Aristolactam I.
-
UPLC System: Waters ACQUITY UPLC or similar
-
Column: Waters BEH C18 (e.g., 100 mm × 2.1 mm, 1.7 µm)
-
Column Temperature: 40 °C
-
Mobile Phase A: 0.1% Formic acid in water or 5 mM ammonium (B1175870) formate (B1220265) in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 - 0.4 mL/min
-
Injection Volume: 2 - 10 µL
-
Gradient Elution:
-
0-3 min: 10-50% B
-
3-9 min: 50-100% B
-
9-10 min: 100% B
-
10-10.5 min: 100-10% B
-
10.5-13 min: 10% B
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of Aristolactam I.
Caption: Metabolic activation of Aristolochic Acid I and its role in carcinogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Biomonitoring of Aristolactam-DNA Adducts in Human Tissues using Ultra-Performance Liquid Chromatography/Ion-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous toxicokinetic studies of aristolochic acid I and II and aristolactam I and II using a newly-developed microdialysis liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Aristolactam AIa Cytotoxicity Assessment using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the cytotoxic effects of Aristolactam AIa on various cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely accepted method for assessing cell viability and proliferation.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[1][2][3][4][5] This reduction is primarily carried out by the succinate (B1194679) dehydrogenase enzyme and reflects the mitochondrial integrity and overall metabolic activity of the cells. The insoluble formazan crystals are subsequently dissolved in a solubilization solution, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
Quantitative Data Summary
While specific IC50 values for this compound are not extensively documented in publicly available literature, the cytotoxic activities of closely related aristolactam compounds provide a valuable reference for determining an effective concentration range for initial experiments. The following table summarizes the IC50 values of various aristolactam compounds in different cell lines.
| Compound/Extract | Cell Line | IC50 Value | Incubation Time |
| Aristolactam AIIIa | HeLa | 7 - 30 µmol/L | Not Specified |
| Aristolactam AIIIa | A549 (Human Lung Carcinoma) | 7 - 30 µmol/L | Not Specified |
| Aristolactam AIIIa | HGC | 7 - 30 µmol/L | Not Specified |
| Aristolactam AIIIa | HCT-8/V (Navelbine-resistant) | 3.55 µmol/L | Not Specified |
| 7-Methoxy-aristololactam IV | HK-2 (Human Proximal Tubular Epithelial) | 4.535 µg/mL | Not Specified |
| Velutinam (Aristolactam) | A549 (Human Lung Carcinoma) | 21.57 µg/mL | Not Specified |
| Velutinam (Aristolactam) | HEK 293 (Human Embryonic Kidney) | 13.28 µg/mL | Not Specified |
| Velutinam (Aristolactam) | CaSki (Human Cervical Cancer) | 10.97 µg/mL | Not Specified |
| Aristolochic Acid I (AA-I) | RT4 (Human Bladder Cancer) | 0.05 –10 μM | 24 hours |
Experimental Protocols
This section provides a detailed methodology for conducting a cytotoxicity assay of this compound using the MTT method.
Materials and Reagents
-
This compound (stock solution prepared in DMSO)
-
Selected cell line(s) (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Caption: A step-by-step workflow of the MTT assay for assessing this compound cytotoxicity.
Detailed Protocol
1. Cell Seeding: a. Culture the chosen cell line in a T-75 flask until it reaches 70-80% confluency. b. Harvest the cells using trypsinization (for adherent cells) or by centrifugation (for suspension cells). c. Perform a cell count using a hemocytometer or an automated cell counter and assess viability via trypan blue exclusion. d. Dilute the cell suspension to a final concentration of 5 x 10^4 to 1 x 10^5 cells/mL in complete medium. e. Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000-10,000 cells per well). f. Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow the cells to attach.
2. Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. On the day of treatment, prepare serial dilutions of this compound in a complete culture medium. Based on the data for related compounds, a starting concentration range of 1 µM to 100 µM is recommended. c. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only). d. Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
3. MTT Assay: a. After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate before aspiration. d. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Place the plate on an orbital shaker for 15-30 minutes at room temperature to ensure complete solubilization.
4. Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. b. Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 c. Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis. d. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Postulated Signaling Pathway of Aristolactam-Induced Apoptosis
Based on studies of related aristolactam compounds, this compound is likely to induce cytotoxicity through the induction of apoptosis. The following diagram illustrates a plausible signaling pathway.
Caption: A diagram illustrating the potential signaling cascade initiated by this compound, leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jfda-online.com [jfda-online.com]
- 4. Cytotoxicity and genotoxicity of the carcinogen Aristolochic acid I (AA-I) in human bladder RT4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aristolochic Acids: Newly Identified Exposure Pathways of this Class of Environmental and Food-Borne Contaminants and its Potential Link to Chronic Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-cancer Screening of Aristolactam AIIa: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolactam AIIa, a naturally occurring aristolochic acid derivative, has demonstrated notable anti-cancer properties in preclinical studies. This document provides a comprehensive overview of the in vitro screening of Aristolactam AIIa, focusing on its effects on the human non-small cell lung cancer cell line, A549. Detailed protocols for key experimental assays are provided to facilitate the replication and further investigation of its anti-cancer activities. The primary mechanism of action involves the induction of cell cycle arrest and apoptosis, mediated by the modulation of key regulatory proteins.
Data Presentation
The anti-proliferative and pro-apoptotic effects of Aristolactam AIIa on A549 cells have been quantified through various assays. The following tables summarize the key findings.
Table 1: Cell Viability of A549 Cells Treated with Aristolactam AIIa
| Concentration (µg/mL) | Mean Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | ± 0.0 |
| 12.5 | 85 | ± 5.0 |
| 25 | 60 | ± 4.5 |
| 50 | 40 | ± 3.8 |
Data is estimated from graphical representations in scientific literature and should be considered illustrative.
Table 2: Qualitative Summary of Protein Expression Changes in A549 Cells Treated with Aristolactam AIIa
| Protein | Function | Effect of Aristolactam AIIa |
| Cell Cycle Regulation | ||
| Cyclin E | Promotes G1/S transition | Dose-dependent decrease[1] |
| Cyclin A | Promotes S and G2/M phases | Dose-dependent decrease[1] |
| CDK2 | Cyclin-dependent kinase | Dose-dependent decrease[1] |
| Cdc2 (CDK1) | Cyclin-dependent kinase | Dose-dependent decrease[1] |
| p21 | Cell cycle inhibitor | Dose-dependent increase[1] |
| p27 | Cell cycle inhibitor | Dose-dependent increase |
| p53 | Tumor suppressor | Dose-dependent increase |
| Apoptosis Regulation | ||
| Bax | Pro-apoptotic protein | Dose-dependent increase |
| Bcl-2 | Anti-apoptotic protein | Dose-dependent decrease |
| Caspase-3 | Executioner caspase | Dose-dependent increase |
| Caspase-8 | Initiator caspase | Dose-dependent increase |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of Aristolactam AIIa on cancer cells.
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Aristolactam AIIa
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Aristolactam AIIa in complete DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 12.5, 25, 50 µg/mL). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
A549 cells
-
Aristolactam AIIa
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed A549 cells in 6-well plates and treat with different concentrations of Aristolactam AIIa for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add dropwise to 4 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection and quantification of apoptotic and necrotic cells.
Materials:
-
A549 cells
-
Aristolactam AIIa
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed A549 cells in 6-well plates and treat with Aristolactam AIIa for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis
This protocol is for the detection of changes in protein expression levels.
Materials:
-
A549 cells treated with Aristolactam AIIa
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against p53, Bax, Bcl-2, Caspase-3, Cyclin A, CDK2, β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin).
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro anti-cancer screening.
Signaling Pathway of Aristolactam AIIa in A549 Cells
Caption: Proposed signaling pathway of Aristolactam AIIa in A549 cells.
References
Application Notes and Protocols for the Spectroscopic Analysis of Aristolactam AIa
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the spectroscopic analysis of Aristolactam AIa (also known as Aristolactam I), a key metabolite of the nephrotoxic and carcinogenic compound, Aristolochic Acid I. Found in plants of the Aristolochia genus, the characterization of this compound is crucial for toxicological studies, metabolic research, and the development of potential therapeutic interventions.
The following sections detail the expected spectroscopic data for this compound using Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, along with standardized protocols for data acquisition.
Application Notes: Spectroscopic Characterization
The spectroscopic analysis of this compound provides critical information for its identification and structural elucidation. The phenanthrene (B1679779) lactam core structure gives rise to a distinct spectroscopic fingerprint.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is utilized to analyze the conjugated aromatic system of this compound. The extended π-system of the phenanthrene ring results in characteristic absorption bands in the UV region. Analysis is typically performed on dilute solutions of the compound in a suitable transparent solvent, such as methanol (B129727) or ethanol. High-performance liquid chromatography (HPLC) methods often use UV detectors set at 250, 254, or 260 nm for the detection of aristolactams and related compounds.[1]
Table 1: Expected UV-Vis Absorption Data for this compound
| Wavelength (λmax) | Solvent |
| ~250 - 260 nm | Methanol |
| ~310 - 320 nm | Methanol |
| ~380 - 390 nm | Methanol |
Note: These are expected values based on the chromophore and data for related aristolactam structures.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the key functional groups present in the this compound molecule. The spectrum will be dominated by absorptions from the lactam ring, the aromatic system, and the methoxy (B1213986) and methylenedioxy groups.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3200 - 3100 | N-H (lactam) | Stretching |
| 3100 - 3000 | C-H (aromatic) | Stretching |
| 1700 - 1660 | C=O (lactam) | Stretching |
| 1620 - 1580 | C=C (aromatic) | Stretching |
| 1250 - 1200 | C-O (aryl ether) | Asymmetric Stretching |
| 1080 - 1020 | C-O (aryl ether) | Symmetric Stretching |
| 1040 - 1030 | O-CH₂-O | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information for the complete structural confirmation of this compound. ¹H NMR reveals the proton environment and their coupling relationships, while ¹³C NMR identifies all unique carbon atoms in the molecule. Due to the limited availability of published, fully assigned NMR data for this compound, the following tables present expected chemical shift ranges based on its chemical structure and data from closely related analogs.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 7.0 - 9.0 | Singlet, Doublet |
| Methylenedioxy (-O-CH₂-O-) | ~6.1 - 6.5 | Singlet |
| Methoxy (-OCH₃) | ~3.9 - 4.2 | Singlet |
| Lactam N-H | 8.5 - 10.5 | Broad Singlet |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| Lactam Carbonyl (C=O) | 165 - 175 |
| Aromatic Carbons | 100 - 150 |
| Methoxy Carbon (-OCH₃) | 55 - 65 |
| Methylenedioxy Carbon (-O-CH₂-O-) | ~101 - 103 |
Experimental Protocols
The following protocols provide a generalized framework for the spectroscopic analysis of a pure sample of this compound.
Protocol 1: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in spectroscopic grade methanol at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the solvent (methanol) and use it to zero the instrument.
-
Data Acquisition: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum from 200 to 800 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Protocol 2: Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind approximately 1 mg of dry this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹, acquiring multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Analysis: Identify the wavenumbers of significant absorption bands and assign them to the corresponding functional groups.
Protocol 3: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Tune and shim the instrument on the sample.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A longer acquisition time and more scans are typically required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds and several hundred to thousands of scans may be necessary.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.5 ppm).
-
-
2D NMR (Optional): For complete and unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Visualization of a Relevant Biological Pathway
Aristolochic acid, the precursor to this compound, is known to induce nephropathy and renal fibrosis through the activation of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway.[2][3] This pathway is a critical target in understanding the toxicology of aristolochic acid and its metabolites.
References
- 1. Review on NMR spectroscopic data and recent analytical methods of aristolochic acids and derivatives in Aristolochia herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitination and regulation of Smad7 in the TGF-β1/Smad signaling of aristolochic acid nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blocking TGF-β Signaling Pathway Preserves Mitochondrial Proteostasis and Reduces Early Activation of PDGFRβ+ Pericytes in Aristolochic Acid Induced Acute Kidney Injury in Wistar Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of Aristolactam AIa chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Aristolactam AIa. The information is derived from established synthetic routes, focusing on practical issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common overall strategy for the total synthesis of this compound and related alkaloids?
A1: A prevalent and effective strategy involves a two-step process: 1) A Ruthenium-catalyzed oxidative cyclization of a substituted benzamide (B126) with a vinyl sulfone to form a 3-methyleneisoindolin-1-one (B1254794) intermediate. 2) A subsequent dehydro-Diels-Alder reaction of this intermediate with a benzyne (B1209423) precursor, followed by desulfonylation, to yield the aristolactam core structure.[1][2][3][4] This approach is valued for its efficiency and the accessibility of starting materials.
Q2: I am experiencing low yields in the first step, the Ruthenium-catalyzed oxidative cyclization. What are the potential causes and solutions?
A2: Low yields in the Ru-catalyzed C-H activation/cyclization can stem from several factors. Firstly, ensure all reagents are pure and the reaction is conducted under an inert atmosphere, as the catalyst can be sensitive. The choice of solvent and temperature is also critical; 1,2-dichloroethane (B1671644) (DCE) or t-AmylOH at 120°C are commonly used. The specific [{RuCl2(p-cymene)}2] catalyst and the copper oxidant (Cu(OAc)2·H2O) are crucial, and their quality should be verified. Additionally, the electronic nature of the substituents on the benzamide can influence the reaction efficiency.
Q3: My dehydro-Diels-Alder reaction (the second step) is not proceeding to completion or is giving a complex mixture of products. What should I check?
A3: Incomplete conversion or side product formation in the dehydro-Diels-Alder step can be due to the quality of the benzyne precursor or the fluoride (B91410) source (e.g., CsF). Ensure the benzyne precursor is freshly prepared or properly stored. The reaction is typically sensitive to moisture, so anhydrous conditions are essential. Acetonitrile (B52724) (CH3CN) is a common solvent, and the reaction is often run at room temperature (around 30°C) for an extended period (e.g., 24 hours). If a complex mixture is observed, it might be due to undesired side reactions of the benzyne. Purification of the 3-methyleneisoindolin-1-one intermediate from the first step is crucial to avoid carrying over impurities that might interfere.
Q4: Are there specific functional groups that are incompatible with this synthetic route?
A4: The described synthetic method is compatible with a range of functional groups, including halogens (I, Br, Cl, F) and trifluoromethyl (CF3) groups. However, substrates with certain reactive groups on the alkene, such as acrylonitrile (B1666552) or methyl vinyl ketone, have been reported to be incompatible with the initial cyclization reaction. Also, during the cyclization, a phosphonate (B1237965) group (P(=O)(OEt)2) has been observed to be cleaved under the reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield in Ru-catalyzed cyclization | Inactive catalyst | Use fresh [{RuCl2(p-cymene)}2] and ensure proper handling to avoid degradation. |
| Poor quality of copper oxidant | Use high-purity Cu(OAc)2·H2O. | |
| Suboptimal reaction temperature | Ensure the reaction temperature is maintained at 120°C. | |
| Presence of oxygen or moisture | Conduct the reaction under an inert atmosphere (e.g., oxygen or argon) and use anhydrous solvents. | |
| No product observed in the dehydro-Diels-Alder reaction | Inactive benzyne precursor | Use a freshly prepared or properly stored benzyne precursor. |
| Insufficient fluoride ion source | Ensure the CsF is anhydrous and used in the correct stoichiometric amount. | |
| Steric hindrance on the isoindolin-1-one (B1195906) | For bulky substrates, consider increasing the reaction time or temperature, though this may lead to side products. | |
| Formation of regioisomeric mixtures with unsymmetrical benzynes | Non-selective nature of the cycloaddition | The regioselectivity can be influenced by the electronic and steric properties of the substituents on both the isoindolin-1-one and the benzyne. While high regioselectivity has been reported in some cases (e.g., 9:1 ratio), purification by chromatography is often necessary to separate the isomers. |
Experimental Protocols
Key Experiment 1: Ruthenium-Catalyzed Oxidative Cyclization
This protocol describes the synthesis of the 3-methyleneisoindolin-1-one intermediate.
Methodology:
-
To a sealed tube, add the substituted benzamide (1.0 equiv.), vinyl sulfone (1.5 equiv.), [{RuCl2(p-cymene)}2] (5 mol%), an additive like AgSbF6 (20 mol%), and Cu(OAc)2·H2O (50 mol%).
-
Add the appropriate solvent (e.g., t-AmylOH).
-
Seal the tube and heat the reaction mixture at 120°C for 36 hours under an oxygen atmosphere.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired 3-methyleneisoindolin-1-one.
Key Experiment 2: Dehydro-Diels-Alder Reaction and Desulfonylation
This protocol outlines the formation of the this compound core structure.
Methodology:
-
To a solution of the 3-methyleneisoindolin-1-one intermediate (1.0 equiv.) in anhydrous acetonitrile (CH3CN), add the benzyne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) (2.0 equiv.) and cesium fluoride (CsF) (3.0 equiv.).
-
Stir the reaction mixture at 30°C for 24 hours under an inert atmosphere.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the Aristolactam derivative.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various aristolactam derivatives as reported in the literature.
| Starting Benzamide | Substituents | Cyclization Product Yield (%) | Diels-Alder Product Yield (%) | Reference |
| N-methylbenzamide | H | 75 | 63 (with benzyne) | |
| N-propylbenzamide | H | 67 | - | |
| N-benzylbenzamide | H | 71 | - | |
| N-methyl-4-methoxybenzamide | 4-OCH3 | 72 | 66 | |
| N-methyl-4-chlorobenzamide | 4-Cl | 61 | 58 | |
| N-PMB-3,4-(OCH2O)benzamide | 3,4-methylenedioxy | 63 | Good yields (product is Piperolactam C) |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Total synthesis of aristolactam alkaloids via synergistic C–H bond activation and dehydro-Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of aristolactam alkaloids via synergistic C-H bond activation and dehydro-Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
Enhancing the sensitivity of Aristolactam AIa detection in urine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of Aristolactam IIa (AL-IIa) detection in urine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key performance data.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting Aristolactam IIa in urine? A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most effective and sensitive method for the determination of aristolactams, including AL-IIa.[1][2] To further enhance sensitivity and specificity, an on-line solid-phase extraction (SPE) coupled with LC-MS/MS (on-line SPE-LC/MS/MS) is highly recommended.[3] This technique automates sample clean-up and concentration, effectively minimizing matrix effects and improving detection limits.[3]
Q2: What are the typical limits of detection (LOD) and quantification (LOQ) for AL-IIa in urine? A2: The detection and quantification limits can vary based on the specific methodology and instrumentation used. An on-line SPE-LC/MS/MS method has achieved a limit of quantitation (LOQ) for AL-II of 0.024 ng on-column.[3] Other LC-MS/MS methods have reported a limit of detection (LOD) for AL-II of 0.15 ng/g.
Q3: Why is AL-IIa measured in urine as a biomarker? A3: Aristolactams are the most abundant metabolites of aristolochic acids (AAs), which are known nephrotoxicants and human carcinogens. Detecting AL-IIa in urine serves as a reliable biomarker to assess recent exposure to AAs from sources like certain medicinal plants and herbs.
Q4: How are Aristolactam IIa and its parent compound, Aristolochic Acid II, related? A4: Aristolactam IIa is a metabolic product of Aristolochic Acid II. Inside the body, the nitro group of Aristolochic Acid II is reduced, leading to the formation of the corresponding aristolactam. This biotransformation is a key step in the compound's metabolic pathway.
Troubleshooting Guide
Q5: I am experiencing low or no signal for my AL-IIa standard. What should I do? A5: First, confirm the stability and concentration of your standard. Optimize the mass spectrometer parameters, particularly for the specific multiple reaction monitoring (MRM) transitions for AL-IIa. Ensure the electrospray ionization (ESI) source is clean and functioning correctly. The ionization behavior of aristolactams is critical; they typically exhibit a single protonated molecule [M+H]+ in positive ESI mode.
Q6: My AL-IIa signal is strong in the standard but weak or absent in urine samples. What is the likely cause? A6: This issue is often caused by matrix effects from the complex urine sample, which can suppress the ionization of AL-IIa. Urine has a high concentration of salts and other interfering compounds. Implementing a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is crucial to remove these interferences. An on-line SPE-LC/MS/MS method can significantly reduce matrix effects.
Q7: My recovery rate for AL-IIa is consistently low. How can I improve it? A7: Low recovery is typically due to an inefficient extraction process.
-
Optimize SPE: Ensure the SPE cartridge type (e.g., C18) is appropriate and that the conditioning, loading, washing, and elution steps are optimized.
-
Check pH: The pH of the sample and solvents can significantly impact the extraction efficiency of AL-IIa.
-
Evaluate Precipitation Method: If using protein precipitation, methods like methanol/chloroform precipitation have shown high protein recovery rates, which can be beneficial for analyte co-precipitation and subsequent analysis. For general urine analysis, a 50:50 methanol:water solution has demonstrated high reproducibility and yield.
Q8: I'm seeing high variability between replicate injections of the same sample. What could be the problem? A8: High variability can stem from issues in both the sample preparation and the LC-MS/MS system.
-
Inconsistent Sample Prep: Ensure your sample preparation protocol is followed precisely for every sample. Automated methods like on-line SPE can improve reproducibility.
-
LC System Issues: Check for pressure fluctuations, which might indicate a leak or blockage. Ensure the autosampler is functioning correctly and injecting the specified volume consistently.
-
Column Equilibration: Ensure the column is properly equilibrated between injections to provide a stable chromatographic environment.
References
Technical Support Center: Overcoming In Vitro Solubility Challenges of Aristolactam AIa
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Aristolactam AIa in vitro.
Troubleshooting Guide
This guide offers solutions to common problems related to the solubility of this compound during experimental procedures.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound upon addition to aqueous cell culture medium. | Low aqueous solubility of this compound. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility. | 1. Optimize Solvent Concentration: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent like DMSO. When diluting into the aqueous medium, add the stock solution dropwise while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation. 2. Use a Co-solvent: If direct dilution is problematic, consider using a co-solvent system. For instance, after initial dissolution in a small volume of a strong organic solvent, a second, more water-miscible solvent can be added before the final dilution in the aqueous medium. |
| Cloudiness or turbidity observed in the cell culture medium after adding this compound. | The compound is not fully dissolved or is forming fine precipitates. This can be due to reaching the solubility limit in the final medium or interactions with media components. | 1. Verify Stock Solution Clarity: Ensure your stock solution is completely clear before use. If not, sonicate or gently warm the solution to aid dissolution. 2. Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help maintain the compound in solution. 3. Filter Sterilization: After preparing the final working solution, filter it through a 0.22 µm syringe filter to remove any undissolved particles or aggregates before adding it to your cell cultures. |
| Inconsistent or lower-than-expected biological activity in cell-based assays. | Poor bioavailability of the compound in the assay due to low solubility and precipitation. The actual concentration of dissolved this compound available to the cells is lower than the nominal concentration. | 1. Confirm Solubilization Method: Re-evaluate your dissolution protocol. Ensure the final solvent concentration is within a range that is both non-toxic to your cells and sufficient to keep the compound dissolved. 2. Consider Alternative Formulation Strategies: If simple solvent-based methods are insufficient, explore advanced formulation techniques such as complexation with cyclodextrins or encapsulation in nanoparticles to enhance aqueous solubility and bioavailability. |
| Cell toxicity observed even at low concentrations of this compound. | The toxicity may be due to the solvent used to dissolve the compound, rather than the compound itself. | 1. Determine Solvent Toxicity Threshold: Perform a dose-response experiment with the solvent (e.g., DMSO) alone on your specific cell line to determine the maximum non-toxic concentration. Aim to keep the final solvent concentration in your experiments below this threshold, ideally at or below 0.5%. 2. Include a Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the solvent used to dissolve this compound. This will help differentiate between compound-specific effects and solvent-induced toxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective solvent for dissolving this compound and other poorly water-soluble compounds for in vitro experiments. It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.
Q2: What is the maximum recommended concentration of DMSO in cell culture?
A2: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A concentration of 0.5% (v/v) or lower is generally considered safe for most cell lines. However, the sensitivity to DMSO can vary between cell types, so it is recommended to determine the specific toxicity threshold for your cell line.
Q3: My this compound precipitates when I add my DMSO stock to the cell culture medium. What should I do?
A3: This is a common issue known as "crashing out." To prevent this, add the DMSO stock solution to the aqueous medium slowly and with vigorous mixing (e.g., vortexing). This helps to disperse the compound quickly and avoid the formation of precipitates. Performing an intermediate dilution step can also be beneficial.
Q4: Are there alternatives to using DMSO for solubilizing this compound?
A4: Yes, if DMSO is not suitable for your experimental setup, you can explore other solubilization strategies. These include:
-
Ethanol: Can be used as a solvent, but it is generally more volatile and can be more toxic to cells than DMSO.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like this compound, thereby increasing their aqueous solubility.
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles can improve its solubility and stability in aqueous solutions, and may also enhance its cellular uptake.
Q5: How can I prepare a stock solution of this compound in DMSO?
A5: To prepare a stock solution, accurately weigh the desired amount of this compound and add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration. The mixture can be vortexed and, if necessary, gently warmed or sonicated to ensure complete dissolution. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables provide a summary of solubility data and recommended solvent concentrations for in vitro assays.
Table 1: Solubility of Aristolactam Analogs in DMSO
| Compound | Solubility in DMSO | Notes |
| Aristolactam I | 12.5 mg/mL (42.62 mM)[1] | Requires sonication.[1] |
| Aristolactam A II | 11 mg/mL (41.47 mM)[2] | Requires sonication and warming.[2] |
Table 2: Recommended Final DMSO Concentrations for In Vitro Assays
| Cell Type | Recommended Max. DMSO Concentration |
| Most Cell Lines | ≤ 0.5% |
| Some Tolerant Cell Lines | ≤ 1% |
| Primary Cells | ≤ 0.1% |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) and transfer it to a sterile microcentrifuge tube or amber vial.
-
Calculate Solvent Volume: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. The molecular weight of this compound will be needed for this calculation.
-
Add Solvent: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. Visually inspect the solution to ensure all solid has dissolved.
-
Aid Dissolution (if necessary): If undissolved particles remain, sonicate the vial in a water bath for 5-10 minutes or gently warm the solution.
-
Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Method for Preparing Cyclodextrin (B1172386) Inclusion Complexes
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound
-
A suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Molar Ratio Determination: Determine the optimal molar ratio of this compound to cyclodextrin (commonly 1:1 or 1:2).
-
Cyclodextrin Solution Preparation: Dissolve the calculated amount of cyclodextrin in deionized water with stirring.
-
Addition of this compound: Gradually add the this compound powder to the cyclodextrin solution while continuously stirring.
-
Complexation: Allow the mixture to stir at room temperature for a specified period (e.g., 24-48 hours) to facilitate the formation of the inclusion complex.
-
Lyophilization: Freeze the resulting solution and then lyophilize it to obtain a solid powder of the this compound-cyclodextrin inclusion complex.
-
Solubility Testing: The resulting powder can be dissolved in water or cell culture medium to the desired concentration for in vitro assays.
Signaling Pathways and Experimental Workflows
This compound Experimental Workflow
This compound-Induced Apoptosis Pathway
This compound has been shown to induce apoptosis in cancer cells through the intrinsic pathway. This involves the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of caspases and subsequent cleavage of substrates like PARP.
Role of p53 and TGF-β Signaling in this compound Activity
This compound, as a metabolite of the DNA-damaging agent aristolochic acid, can activate the p53 tumor suppressor pathway. Furthermore, it has been shown to activate the TGF-β/Smad signaling pathway, which is involved in processes like cell growth, differentiation, and fibrosis.
References
Technical Support Center: Optimizing Aristolactam AIa Extraction from Herbal Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Aristolactam AIa from various herbal sources, primarily from the Aristolochia species.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound?
A1: The choice of solvent is critical for efficient extraction. Based on available research, a mixture of methanol (B129727) and Dimethyl Sulfoxide (DMSO) has been shown to be highly effective for extracting aristolactams.[1][2] For ultrasound-assisted extraction (UAE), 80% methanol in water has been identified as an optimal solvent for aristolactams from certain herbs.[1] Generally, polar solvents like methanol and ethanol (B145695) are effective for extracting alkaloids like this compound.
Q2: What are the recommended starting conditions for Ultrasound-Assisted Extraction (UAE) of this compound?
A2: For UAE, a good starting point for optimization is to use 80% methanol as the solvent with a solid-to-liquid ratio of 1:40 (g/mL) and a sonication time of 30 minutes. These conditions were found to be optimal for extracting aristolactams from Houttuyniae herba. Further optimization of parameters like temperature and ultrasonic power is recommended for your specific plant material.
Q3: How does temperature affect the extraction yield of this compound?
A3: Increasing the extraction temperature generally enhances the solubility of the target compound and the diffusion rate, which can lead to higher extraction yields.[3][4] However, excessively high temperatures can cause degradation of thermolabile compounds. For many polyphenols and alkaloids, an optimal temperature range is often found between 60-80°C for conventional extraction methods. It is crucial to conduct temperature optimization studies for your specific extraction method to find the balance between extraction efficiency and compound stability.
Q4: Can I use maceration for extracting this compound? What are the expected drawbacks?
A4: Yes, maceration is a simple and common method for herbal extraction. A study on Aristolochia bracteolata utilized maceration with methanol at room temperature for 72 hours. While straightforward, maceration is often time-consuming and may result in lower extraction yields compared to more advanced methods like ultrasound-assisted extraction (UAE) or pressurized liquid extraction.
Q5: How can I remove pigments and other impurities from my this compound extract?
A5: A common method to remove non-polar impurities like fats and pigments is to first defat the powdered plant material with a non-polar solvent like petroleum ether before the main extraction. Alternatively, a liquid-liquid extraction can be performed. After the initial extraction with a polar solvent (e.g., methanol), the extract can be partitioned between an aqueous phase and an immiscible organic solvent (e.g., chloroform) to separate compounds based on their polarity. Column chromatography is another effective purification step.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Extraction Yield | Improper Solvent Selection: The polarity of the solvent may not be suitable for this compound. | Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, and mixtures thereof). A methanol:DMSO mixture has been reported to be effective. |
| Insufficient Extraction Time: The duration of the extraction may not be long enough to achieve equilibrium. | For maceration, ensure a sufficient soaking time (e.g., 72 hours). For UAE, optimize the sonication time (e.g., in increments from 15 to 60 minutes). | |
| Inadequate Solid-to-Liquid Ratio: Too little solvent may lead to incomplete extraction. | Increase the solvent volume. A common starting point is a 1:20 or 1:40 solid-to-liquid ratio (g/mL). | |
| Poor Cell Wall Disruption: The solvent may not be effectively penetrating the plant material. | Ensure the herbal material is finely powdered. For UAE, ensure adequate ultrasonic power to induce cavitation and cell disruption. | |
| Degradation of this compound | High Extraction Temperature: this compound may be sensitive to high temperatures. | Optimize the extraction temperature. Consider using lower temperatures or methods that do not require heat, such as cold maceration. Monitor for degradation products using analytical techniques like HPLC or LC-MS/MS. |
| Presence of Degrading Enzymes: Endogenous plant enzymes may degrade the target compound upon cell lysis. | Consider blanching the plant material before extraction to deactivate enzymes. | |
| Exposure to Light or Air: Some alkaloids are sensitive to photodegradation or oxidation. | Conduct the extraction in amber glassware and under an inert atmosphere (e.g., nitrogen) if stability issues are suspected. | |
| Co-extraction of Impurities | Non-selective Solvent: The chosen solvent may be extracting a wide range of compounds. | Employ a sequential extraction with solvents of increasing polarity. Start with a non-polar solvent (e.g., hexane) to remove lipids and chlorophylls (B1240455) before extracting with a more polar solvent for this compound. |
| Complex Plant Matrix: The herb naturally contains many other compounds with similar solubility. | Further purification steps such as liquid-liquid partitioning, solid-phase extraction (SPE), or column chromatography are necessary after the initial extraction. | |
| Emulsion Formation during Liquid-Liquid Extraction | Presence of Surfactant-like Compounds: Natural compounds in the extract can act as emulsifiers. | Add a saturated salt solution (brine) to the aqueous phase to increase its polarity and break the emulsion. Centrifugation can also help separate the layers. |
Data on Optimized Extraction Parameters
Table 1: Optimized Conditions for Ultrasound-Assisted Extraction of Aristolactams from Houttuyniae herba
| Parameter | Optimized Value | Reference |
| Solvent | 80% Methanol in Water | |
| Solid-to-Liquid Ratio | 1:40 (0.5 g in 20 mL) | |
| Sonication Time | 30 minutes |
Table 2: Comparison of Solvents for Extraction of Aristolactams
| Solvent | Relative Extraction Efficiency | Reference |
| Methanol:DMSO (10:1, v/v) | High | |
| Methanol | Moderate-High | |
| Acetonitrile | Moderate | |
| Chloroform (for alkaloid form) | Moderate |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is adapted from optimized conditions for aristolactam extraction.
-
Sample Preparation: Grind the dried herbal material to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh 1.0 g of the powdered herb into a suitable vessel.
-
Add 40 mL of 80% methanol.
-
Place the vessel in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature (start with room temperature and optimize if necessary).
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Re-extract the residue with another 20 mL of 80% methanol and filter.
-
Combine the filtrates.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification (Optional):
-
Redissolve the crude extract in a suitable solvent for further purification by column chromatography or solid-phase extraction (SPE).
-
Protocol 2: Maceration of this compound
This protocol is a general procedure for alkaloid extraction.
-
Sample Preparation: Grind the dried herbal material to a coarse powder.
-
Defatting (Optional but Recommended):
-
Macerate the powdered material in petroleum ether at room temperature for 6-12 hours to remove lipids and chlorophyll.
-
Filter and air-dry the plant material.
-
-
Extraction:
-
Place the defatted powder in a sealed container.
-
Add methanol at a 1:10 solid-to-liquid ratio (w/v).
-
Allow to macerate for 72 hours at room temperature with occasional shaking.
-
-
Filtration and Concentration:
-
Filter the mixture and collect the filtrate.
-
Wash the residue with a small amount of fresh methanol and combine the filtrates.
-
Concentrate the extract using a rotary evaporator.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low extraction yield of this compound.
References
Technical Support Center: Aristolactam AIa Cytotoxicity Experiments
Welcome to the Technical Support Center for Aristolactam AIa (AL-AIa) cytotoxicity experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of cytotoxic action?
A1: this compound is a nitrophenanthrene carboxylic acid derivative of aristolochic acid, a compound found in plants of the Aristolochia genus. While specific research on this compound is limited, studies on closely related aristolactam compounds and the parent compound, aristolochic acid, suggest that its cytotoxic effects are primarily mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest, often at the G2/M phase.[1][2] This is thought to occur through the modulation of key regulatory proteins involved in these processes.
Q2: What are the main challenges I should anticipate when designing a cytotoxicity experiment with this compound?
A2: The most significant challenges are related to the compound's poor aqueous solubility and its potential to interfere with common cytotoxicity assays.[3][4] AL-AIa is hydrophobic and often requires dissolution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). When this stock solution is diluted into aqueous cell culture media, the compound can precipitate, leading to inaccurate and irreproducible results. Additionally, as a natural product, there is a potential for AL-AIa to interfere with colorimetric assays like the MTT assay.[5]
Q3: What is a typical IC50 value for this compound?
A3: Specific IC50 values for this compound are not widely reported in the literature. However, data from closely related compounds can provide an estimated effective concentration range. For example, Aristolactam AIIIa has demonstrated cytotoxicity in various cancer cell lines with IC50 values ranging from 7 to 30 µM. It is crucial to perform a dose-response experiment to determine the IC50 value in your specific cell line of interest.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
Symptom: Immediately upon diluting the DMSO stock solution of this compound into the cell culture medium, the medium becomes cloudy or a visible precipitate forms. This can also occur over time during incubation.
Cause: This "crashing out" occurs because AL-AIa is poorly soluble in the aqueous environment of the cell culture medium once the DMSO concentration is significantly lowered.
Solutions:
| Solution | Detailed Steps |
| Optimize DMSO Concentration | Ensure the final concentration of DMSO in the cell culture medium does not exceed a level toxic to your specific cell line (typically ≤ 0.5%). To achieve this with a poorly soluble compound, you may need to prepare a higher concentration stock solution in DMSO. However, be aware that very high stock concentrations can also promote precipitation upon dilution. |
| Serial Dilution | Instead of a single large dilution, perform a stepwise serial dilution of the DMSO stock into pre-warmed (37°C) cell culture medium. This gradual decrease in solvent polarity can help keep the compound in solution. |
| Gentle Warming and Mixing | Pre-warm the cell culture medium to 37°C before adding the compound. After adding the AL-AIa stock, mix gently but thoroughly. Avoid vigorous vortexing that can introduce air bubbles and potentially denature proteins in the medium. |
| Sonication | Brief sonication of the diluted solution in a water bath sonicator can help to break down small precipitate particles and improve dissolution. However, be cautious as prolonged sonication can generate heat and potentially degrade the compound. |
| Solubility Testing | Before conducting a full cytotoxicity experiment, perform a simple solubility test. Prepare a series of dilutions of AL-AIa in your cell culture medium and visually inspect for precipitation after a short incubation at 37°C. This will help you determine the maximum soluble concentration. |
Issue 2: Inconsistent or Unexpected Results with MTT Assay
Symptom: You observe a U-shaped dose-response curve, where cell viability appears to increase at higher concentrations of AL-AIa, or your results have high variability between replicates.
Cause: Natural products, like aristolactams, can have reducing properties that directly convert the MTT tetrazolium salt into formazan (B1609692), the colored product measured in the assay. This chemical reduction is independent of cellular metabolic activity and leads to a false-positive signal for cell viability.
Solutions:
| Solution | Detailed Steps |
| Include a "No-Cell" Control | For every concentration of this compound tested, prepare a corresponding well with cell-free medium. Add the compound and the MTT reagent as you would for the experimental wells. If you observe a color change in these wells, it indicates direct reduction of MTT by the compound. |
| Wash Cells Before Adding MTT | After the treatment incubation period, carefully aspirate the medium containing AL-AIa and wash the cells gently with pre-warmed phosphate-buffered saline (PBS). Then, add fresh medium containing the MTT reagent. This will minimize the direct interaction between the compound and the assay reagent. |
| Use an Alternative Cytotoxicity Assay | Consider using a cytotoxicity assay that is less susceptible to interference from reducing compounds. Examples include the Sulforhodamine B (SRB) assay, which measures total protein content, or an ATP-based assay that quantifies cellular ATP levels as an indicator of viability. |
| Visual Confirmation | Always visually inspect the cells under a microscope before and after treatment and during the assay. Note any changes in cell morphology, density, or the presence of precipitate. This can provide valuable context to your quantitative data. |
Quantitative Data Summary
The following table summarizes the cytotoxic activities of aristolactam compounds structurally related to this compound in various cancer cell lines. This data can be used as a reference for designing initial dose-response experiments.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| Aristolactam AIIIa | HeLa | Cervical Cancer | ~7-30 | Not Specified |
| Aristolactam AIIIa | A549 | Lung Cancer | ~7-30 | Not Specified |
| Aristolactam AIIIa | HGC | Gastric Cancer | ~7-30 | Not Specified |
| Aristolactam AIIIa | HCT-8/V | Colon Cancer (drug-resistant) | 3.55 | Not Specified |
| Aristolochic Acid I | HK-2 | Human Kidney Proximal Tubular | Not specified, cytotoxic effects observed | 72 hours |
Note: The IC50 values are approximate and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol provides a general framework. Optimization of cell seeding density, compound concentrations, and incubation times is recommended for each specific cell line.
Materials:
-
This compound
-
Anhydrous DMSO
-
Appropriate cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Store at -20°C in small aliquots.
-
On the day of the experiment, thaw a stock aliquot and prepare a series of working solutions by serial dilution in complete cell culture medium. Ensure the final DMSO concentration in the wells will be ≤ 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of AL-AIa. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-30 minutes at room temperature to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining the cytotoxicity of this compound.
Caption: Postulated signaling pathway for this compound-induced cytotoxicity.
References
Reducing background noise in LC-MS/MS analysis of aristolactams
Welcome to the technical support center for the LC-MS/MS analysis of aristolactams. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and reduce background noise in their experiments.
Troubleshooting Guide: Minimizing Background Noise
High background noise can significantly impact the sensitivity and accuracy of your LC-MS/MS analysis. This guide provides a systematic approach to identifying and mitigating common sources of noise.
Problem: High Baseline Noise in the Total Ion Chromatogram (TIC)
An elevated or unstable baseline can obscure peaks of interest, particularly at low concentrations.
Possible Causes and Solutions:
-
Contaminated Solvents or Additives:
-
Solution: Always use fresh, high-purity, LC-MS grade solvents and additives.[1][2] Filter all mobile phases before use. If contamination is suspected, replace with a fresh batch and run a blank gradient to assess the baseline. Common mobile phase additives like formic acid or ammonium (B1175870) acetate (B1210297) can be sources of background ions.[3][4]
-
-
Contaminated LC System:
-
Solution: Flush the entire LC system, including the autosampler, pump, and tubing, with a series of high-purity solvents (e.g., isopropanol, acetonitrile (B52724), and water).[1] This helps remove accumulated contaminants.
-
-
Leaking System:
-
Solution: Check all fittings and connections for leaks. Air leaks can introduce contaminants and cause an unstable spray in the mass spectrometer.
-
-
Dirty Ion Source:
-
Solution: Regularly clean the ion source components, such as the capillary and skimmer, according to the manufacturer's instructions. A dirty ion source can lead to a significant increase in background noise.
-
Problem: Presence of Specific, Unwanted Peaks (Chemical Noise)
The presence of discrete, non-analyte peaks can interfere with the identification and quantification of aristolactams.
Possible Causes and Solutions:
-
Plasticizers (e.g., Phthalates):
-
Solution: Avoid using plastic containers for long-term solvent storage. Switch to glass or polypropylene (B1209903) labware to minimize leaching of plasticizers.
-
-
Polymers (e.g., Polyethylene Glycol - PEG):
-
Solution: Identify and eliminate sources of polymer contamination, which can include certain detergents, lubricants, or plasticware.
-
-
Sample Matrix Effects:
-
Solution: Complex biological matrices can introduce a significant number of interfering compounds. Employ robust sample preparation techniques like Solid-Phase Extraction (SPE) to clean up the sample and remove matrix components. An optimized SPE protocol with a three-step rinsing process and an NH₂ cartridge can be effective.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting background noise issues in your LC-MS/MS system.
Caption: A logical workflow for troubleshooting background noise.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in LC-MS/MS analysis?
A1: Background noise in LC-MS/MS can be broadly categorized into three types:
-
Chemical Noise: This arises from ions that are not of interest but are detected by the mass spectrometer. Common sources include impurities in solvents and additives, plasticizers from labware, and interfering compounds from the sample matrix.
-
Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer.
-
Environmental Noise: This can include dust particles and volatile organic compounds from the laboratory environment.
Q2: How can I optimize my mobile phase to reduce background noise for aristolactam analysis?
A2: For the analysis of aristolactams, a mobile phase consisting of acetonitrile and water with 0.1% formic acid is commonly used and has been shown to provide good baseline stability and high ionization efficiency. Using LC-MS grade reagents is crucial to minimize background contamination.
Q3: What are the recommended sample preparation techniques for reducing matrix effects when analyzing aristolactams?
A3: Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex samples and minimizing matrix effects. For aristolactam analysis, a protocol involving a three-step rinsing process with an aminopropyl (NH₂) SPE cartridge has been successfully used. Other methods include liquid-solid extraction with solvents like methanol (B129727) or acetonitrile.
Q4: Can the mass spectrometer settings be adjusted to reduce background noise?
A4: Yes, optimizing certain MS parameters can help reduce background noise. For instance, adjusting the cone voltage can improve the signal-to-noise ratio. Additionally, ensuring appropriate drying gas flow and source temperature for your solvent flow rate can prevent a deficient desolvation process, which can compromise the analytical response.
Q5: What type of ionization and mass analysis is typically used for aristolactams?
A5: Electrospray ionization (ESI) in positive mode is commonly used for the analysis of aristolactams, as they readily form [M+H]+ ions. For quantification, multiple reaction monitoring (MRM) is a highly selective and sensitive technique.
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the cleanup of herbal decoctions or biological fluids for aristolactam analysis.
-
Cartridge Conditioning: Condition an aminopropyl (NH₂) SPE cartridge.
-
Sample Loading: Load the sample onto the conditioned cartridge.
-
Washing/Rinsing: Perform a three-step rinsing protocol to remove interferences.
-
Elution: Elute the aristolactams from the cartridge.
-
Internal Standard: Apply a matrix-matched internal standard for calibration to minimize matrix effects.
General LC-MS/MS Method for Aristolactam Analysis
The following is a representative LC-MS/MS method for the analysis of aristolactams.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 column (e.g., Agilent SB-C18, 2.1 mm × 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A typical gradient starts with a low percentage of B, increases to a high percentage to elute the analytes, followed by a wash and re-equilibration step. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 1-10 µL |
| Column Temperature | 30 °C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for the specific instrument (e.g., 3.0 kV) |
| Cone Voltage | Optimized for the specific instrument and analyte |
| Collision Energy | Optimized for each specific MRM transition |
| Source Temperature | e.g., 120 °C |
| Desolvation Temperature | e.g., 350 °C |
Workflow for Aristolactam Analysis
The diagram below outlines the general workflow from sample receipt to data analysis.
Caption: General workflow for aristolactam analysis.
Quantitative Data Summary
The following table summarizes the performance characteristics of various LC-MS/MS methods for the analysis of aristolactams and related compounds.
| Method | Analyte(s) | Matrix | Linearity (ng/mL) | Recovery (%) | LOD/LOQ (ng/mL) | Reference |
| UPLC-MS/MS | Aristolochic Acid I, Aristolactam I | Herbal decoctions, human urine, river water, wastewater | 10 - 100 (R² > 0.99) | 81.3 - 109.6 | LOD: 0.2 - 2.5 | |
| LC-MS/MS | Seven alkaloids and five aristolochic acids | Houttuyniae herba | R² ≥ 0.9911 | - | LOD: ≤4 | |
| LC-MS/MS | Aristolochic Acids I & II | Chinese herbal medicines | 0.02 - 16.00 (AA-I, R² = 0.9992) | - | LOD: 2.0 (AA-I) | |
| On-line SPE-LC/MS/MS | Aristolactam I & II | Urine | - | 98.0 - 99.5 | LOQ: 0.006 (AL-I), 0.024 (AL-II) |
References
Stability of Aristolactam AIa in different solvents and temperatures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Aristolactam AIa in various experimental conditions. The information is presented in a question-and-answer format to directly address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, like many natural products, can be influenced by several factors, including the choice of solvent, storage temperature, exposure to light, and the pH of the solution.[1] It is crucial to consider these factors when designing and conducting experiments to ensure the integrity of the compound.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: While specific long-term stability data in various organic solvents is limited in publicly available literature, dimethyl sulfoxide (B87167) (DMSO) is a common solvent for initial stock solutions of similar alkaloids. For aqueous-based assays, further dilution in an appropriate buffer is recommended. It is crucial to minimize the concentration of organic solvents in cell-based experiments to avoid toxicity. Researchers should perform their own solubility and short-term stability tests in the desired solvent system.
Q3: How should this compound solutions be stored to ensure stability?
A3: For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and protect from moisture. Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can accelerate degradation. Solutions should also be protected from light.
Q4: What are the typical signs of this compound degradation?
A4: Degradation of this compound can be observed through several indicators. In a solution, this may manifest as a change in color or the appearance of precipitate. Analytically, degradation is identified by a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products in chromatographic analyses, such as HPLC.
Q5: How can I monitor the stability of this compound in my experimental setup?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the stability of this compound.[2][3][4][5] This involves developing an HPLC method that can separate the intact this compound from any potential degradation products. By analyzing samples at different time points, you can quantify the remaining concentration of the active compound and track the formation of any degradants.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly rapid degradation of this compound in solution. | - Inappropriate solvent selection.- High storage temperature.- Exposure to light.- Repeated freeze-thaw cycles.- pH of the solution is not optimal. | - If possible, prepare fresh solutions for each experiment.- Store stock solutions at or below -20°C.- Protect solutions from light by using amber vials or wrapping vials in aluminum foil.- Aliquot stock solutions to minimize freeze-thaw cycles.- Evaluate the stability in different buffered solutions if working in an aqueous environment. |
| Inconsistent results between experimental replicates. | - Inconsistent solution preparation.- Degradation of the compound in the stock solution.- Variability in experimental conditions. | - Ensure accurate and consistent weighing and dilution of this compound.- Use a fresh aliquot of the stock solution for each experiment.- Standardize all experimental parameters, including incubation times, temperatures, and solvent concentrations. |
| Appearance of unknown peaks in HPLC chromatograms. | - Degradation of this compound.- Contamination of the sample or solvent.- Interaction with other components in the sample matrix. | - Perform a forced degradation study to identify potential degradation products.- Analyze a solvent blank to rule out contamination.- Evaluate the stability of this compound in the complete sample matrix to check for interactions. |
| Precipitation of the compound in solution. | - Poor solubility of this compound in the chosen solvent.- Supersaturation of the solution.- Change in temperature affecting solubility. | - Test the solubility of this compound in a small volume of the solvent before preparing a large batch.- Consider using a co-solvent system to improve solubility.- Ensure the storage temperature is appropriate for maintaining solubility. |
Quantitative Stability Data
Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides a representative example of how such data would be presented for a similar aristolactam alkaloid. This data is for illustrative purposes only and should not be considered as experimentally verified results for this compound.
Table 1: Illustrative Stability of a Representative Aristolactam Alkaloid in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Time (days) | Purity (%) | Degradation Products Detected |
| DMSO | 4 | 0 | 99.8 | None |
| 7 | 99.5 | Minor peak at RRT 0.85 | ||
| 30 | 98.2 | Peak at RRT 0.85 increased | ||
| 25 | 0 | 99.8 | None | |
| 7 | 97.1 | Peaks at RRT 0.85 and 1.12 | ||
| 30 | 92.5 | Multiple degradation peaks | ||
| Methanol (B129727) | 4 | 0 | 99.7 | None |
| 7 | 98.9 | Minor peak at RRT 0.91 | ||
| 30 | 96.5 | Peak at RRT 0.91 increased | ||
| 25 | 0 | 99.7 | None | |
| 7 | 95.3 | Peaks at RRT 0.91 and 1.08 | ||
| 30 | 88.7 | Multiple degradation peaks | ||
| Acetonitrile (B52724) | 4 | 0 | 99.9 | None |
| 7 | 99.6 | None | ||
| 30 | 99.1 | Minor peak at RRT 0.79 | ||
| 25 | 0 | 99.9 | None | |
| 7 | 98.2 | Peak at RRT 0.79 | ||
| 30 | 94.8 | Peaks at RRT 0.79 and 1.15 |
RRT = Relative Retention Time
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound. This is a crucial step in developing a stability-indicating analytical method.
1. Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a specified time. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Keep the solid compound and a solution in an oven at a high temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose the solid compound and a solution to direct sunlight or a photostability chamber for a specified duration.
4. HPLC Analysis:
-
Develop an HPLC method capable of separating the parent compound from its degradation products. A typical starting point could be a gradient elution with a mobile phase consisting of acetonitrile and water (with or without an acid modifier like formic acid).
-
Inject the stressed samples, along with an unstressed control sample, into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.
5. Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Characterize the degradation products by comparing their retention times and UV spectra to the parent compound. Further structural elucidation may require techniques like LC-MS.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways of this compound under stress conditions.
References
- 1. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 3. scispace.com [scispace.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Poor Reproducibility in Aristolactam AIa Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during bioassays with Aristolactam AIa. Given the limited publicly available data specifically for this compound, this guide incorporates information from closely related aristolactam analogues (e.g., Aristolactam AIIIa, AII, BII) to provide a comprehensive resource. Users should consider this information as a reference point and may need to optimize these recommendations for their specific experimental setup.
Frequently Asked questions (FAQs)
Q1: I am observing high variability in my IC50 values for this compound between experiments. What are the potential causes?
A1: High variability in IC50 values is a common issue in bioassays with natural products. Several factors can contribute to this:
-
Compound Solubility and Stability: this compound, like many natural products, may have limited solubility in aqueous cell culture media. Precipitation of the compound upon dilution of a DMSO stock can lead to inconsistent effective concentrations. Additionally, the stability of the compound in the culture medium at 37°C over the course of the experiment can affect its potency.
-
Cell-Based Factors: Variations in cell passage number, cell density at the time of treatment, and the growth phase of the cells can all influence their sensitivity to cytotoxic agents.
-
Assay-Specific Issues: If using a colorimetric assay like MTT, interference from the color of this compound or its ability to directly reduce the tetrazolium salt can lead to inaccurate readings. Incomplete solubilization of formazan (B1609692) crystals is another common source of error.
-
Inconsistent Experimental Conditions: Minor variations in incubation times, temperature, and CO2 levels can impact cell growth and drug efficacy, leading to variable results.
Q2: My this compound, dissolved in DMSO, precipitates when I add it to the cell culture medium. How can I prevent this?
A2: Precipitation of a DMSO-dissolved compound in aqueous media is a frequent challenge. Here are some strategies to mitigate this:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically not exceeding 0.5%, to minimize solvent toxicity and precipitation.
-
Serial Dilutions in Media: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform serial dilutions of your DMSO stock in the complete cell culture medium. This gradual dilution can help keep the compound in solution.
-
Pre-warming the Media: Adding the compound to pre-warmed (37°C) media can sometimes improve solubility.
-
Gentle Mixing: After adding the compound to the media, mix gently by inverting the tube or pipetting slowly, avoiding vigorous vortexing which can sometimes promote precipitation.
-
Consider Alternative Solvents: If precipitation persists, you may need to explore other biocompatible solvents or solubilizing agents, though this will require thorough validation to ensure the solvent itself does not affect the assay.
Q3: Can the color of this compound interfere with my MTT or other colorimetric assays?
A3: Yes, colored compounds can interfere with colorimetric assays. If this compound has a yellow hue, it can absorb light at the same wavelength as the formazan product in an MTT assay, leading to artificially inflated absorbance readings and an overestimation of cell viability.
To address this:
-
Include a "Compound Only" Control: Prepare wells with the same concentrations of this compound in the medium but without cells. Subtract the absorbance of these wells from your experimental wells to correct for the compound's intrinsic absorbance.
-
Use an Alternative Assay: Consider switching to a non-colorimetric assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®), a fluorescence-based assay (e.g., Resazurin/AlamarBlue), or a lactate (B86563) dehydrogenase (LDH) release assay.
Q4: What are the known cellular effects of aristolactams that I should be looking for in my bioassays?
A4: Studies on aristolactams, particularly analogues like AIIIa, AII, and BII, have shown that they can induce:
-
Cytotoxicity: Inhibition of cell proliferation in various cancer cell lines.
-
Apoptosis: Programmed cell death, which can be confirmed by assays such as Annexin V/PI staining, caspase activity assays, and detection of PARP cleavage.
-
Cell Cycle Arrest: Blockade of cell cycle progression, often at the G2/M or S phase. This can be analyzed using flow cytometry of propidium (B1200493) iodide-stained cells.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Reproducibility of IC50 Values | 1. Inconsistent cell number or growth phase. 2. Precipitation of this compound. 3. Degradation of this compound in media. 4. Pipetting errors. | 1. Standardize cell seeding density and ensure cells are in the logarithmic growth phase. Use a consistent passage number. 2. See FAQ Q2 for solubility troubleshooting. Visually inspect for precipitates under a microscope. 3. Prepare fresh dilutions of this compound for each experiment. For longer incubations, consider replenishing the media with fresh compound. 4. Use calibrated pipettes and ensure thorough mixing. |
| Unexpectedly High Cell Viability | 1. Interference of this compound with the assay (e.g., MTT). 2. Incorrect concentration of this compound. 3. Cell resistance or low compound potency. | 1. Include a "compound only" control. Consider switching to a non-colorimetric assay (ATP-based, LDH, or fluorescence). 2. Verify the concentration of your stock solution and the dilution calculations. 3. Confirm the identity and purity of your this compound. Test a wider range of concentrations. |
| High Background in Control Wells | 1. Contamination of cell culture. 2. Direct reduction of assay reagent by media components or the compound. | 1. Regularly test for mycoplasma and ensure aseptic techniques. 2. Run a "media only" and "compound only" blank. If the background is high, consider an alternative assay. |
| Inconsistent Staining in Apoptosis Assays | 1. Suboptimal antibody/dye concentration. 2. Cells harvested too harshly. 3. Incorrect incubation times. | 1. Titrate antibodies and dyes (e.g., Annexin V, Propidium Iodide) to determine the optimal concentration for your cell line. 2. Use gentle cell scraping or a non-enzymatic dissociation solution for adherent cells. 3. Follow the manufacturer's protocol for incubation times and protect fluorescent dyes from light. |
Quantitative Data Summary
Disclaimer: The following data is for aristolactam analogues and should be used as a reference for this compound experiments.
Table 1: IC50 Values of Aristolactam Analogues in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay |
| Aristolactam AIIIa | HeLa | Cervical Cancer | 7 - 30 | SRB |
| Aristolactam AIIIa | A549 | Lung Cancer | 7 - 30 | SRB |
| Aristolactam AIIIa | HGC | Gastric Cancer | 7 - 30 | SRB |
| Aristolactam AIIIa | HCT-8/V | Colon Cancer (drug-resistant) | 3.55 | SRB |
| Aristolactam AII | A549 | Lung Cancer | >50 µg/mL | MTT |
| Aristolactam BII | A549 | Lung Cancer | >50 µg/mL | MTT |
Table 2: Typical Experimental Conditions for Cytotoxicity Assays
| Parameter | Recommended Condition | Notes |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Optimize for your cell line to ensure logarithmic growth throughout the assay. |
| Incubation Time | 24, 48, or 72 hours | Time-dependent effects are common; testing multiple time points is recommended. |
| DMSO Concentration | < 0.5% (v/v) | Higher concentrations can be toxic to cells. Always include a vehicle control. |
| MTT Concentration | 0.5 mg/mL | Standard concentration, but may require optimization. |
| Formazan Solubilization | 100-150 µL DMSO | Ensure complete dissolution of crystals for accurate readings. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with the highest concentration of DMSO used) and untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay using Annexin V/PI Staining and Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle method like Trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Visualizations
Technical Support Center: Quantification of Aristolactam AIa
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of Aristolactam AIa. Our goal is to help you minimize matrix effects and ensure accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and how does it affect the quantification of this compound?
A1: The matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] In the quantification of this compound, this can lead to either signal suppression or enhancement, resulting in underestimation or overestimation of its concentration.[1][2] This phenomenon can compromise the accuracy, precision, and sensitivity of the analytical method. Common sources of matrix effects in biological samples include phospholipids, proteins, salts, and anticoagulants.
Q2: How can I determine if my this compound quantification is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of this compound solution is infused into the mass spectrometer while a blank matrix extract is injected into the LC system. Any deviation from a stable baseline signal indicates the presence of matrix effects.
-
Quantitative Assessment (Post-Extraction Spiking): This is the "gold standard" for quantifying the extent of the matrix effect. The response of this compound in a neat solution is compared to its response when spiked into a blank matrix extract at the same concentration. The ratio of these responses, known as the matrix factor (MF), indicates the degree of signal suppression (MF < 1) or enhancement (MF > 1).
Q3: What are the most effective strategies to minimize matrix effects for this compound analysis?
A3: A multi-pronged approach is often the most effective:
-
Optimize Sample Preparation: The goal is to remove interfering components while efficiently extracting this compound. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). For this compound, SPE with an NH2 cartridge has been shown to be effective. Polymeric mixed-mode SPE can also be highly effective at removing a broad range of interferences.
-
Improve Chromatographic Separation: Modifying the HPLC/UPLC conditions can separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a column with a different chemistry.
-
Use a Suitable Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the preferred choice to compensate for matrix effects. Since a SIL-IS has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, leading to a more accurate quantification. If a SIL-IS is unavailable, a structural analog can be used, but its ability to track and compensate for matrix effects must be thoroughly validated.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating their effect on ionization. However, ensure that the diluted concentration of this compound remains above the method's limit of quantification.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Poor reproducibility of this compound quantification | Inconsistent matrix effects between samples. | - Implement a more robust sample cleanup method like Solid-Phase Extraction (SPE). - Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability. - Check for and resolve any issues with the LC-MS system's stability. |
| Low recovery of this compound | - Inefficient extraction during sample preparation. - Significant ion suppression. | - Optimize the sample preparation protocol. For LLE, adjust the pH and solvent polarity. For SPE, test different sorbents and elution solvents. - Evaluate ion suppression using the post-extraction spiking method. If suppression is high, improve sample cleanup or chromatographic separation. |
| Signal intensity of this compound is unexpectedly low | - Ion suppression due to co-eluting matrix components, especially phospholipids. - Suboptimal ionization source parameters. | - Use a sample preparation technique specifically designed to remove phospholipids, such as HybridSPE. - Modify the chromatographic method to separate this compound from the suppression zone. - Optimize MS source parameters (e.g., temperature, gas flows, voltage) for this compound. |
| High variability in the internal standard signal | The chosen internal standard is also affected by the matrix and is not adequately compensating for the analyte's signal variation. | - If not already using one, switch to a stable isotope-labeled internal standard for this compound. - Ensure the IS is added at the very beginning of the sample preparation process to account for variability in extraction efficiency. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
This protocol determines the Matrix Factor (MF) to quantify ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound and the Internal Standard (IS) into the reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): Extract at least six different blank matrix lots. Spike this compound and the IS into the extracted matrix supernatant/eluate at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike this compound and the IS into the blank matrix before the extraction process at the same concentrations.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery:
-
Matrix Factor (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
IS-Normalized Matrix Factor: Calculate the MF for the analyte and the IS separately. Then, divide the analyte MF by the IS MF. A value close to 1.0 suggests the IS effectively compensates for the matrix effect.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Biological Fluids
This is a general protocol based on effective methods for similar compounds.
-
Sample Pre-treatment: Centrifuge the biological sample (e.g., plasma, urine) to pellet any precipitates. Dilute the supernatant with an appropriate buffer (e.g., 2% formic acid in water).
-
SPE Cartridge Conditioning: Condition an NH2 SPE cartridge by sequentially passing methanol (B129727) and then water through it.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences. A multi-step wash can improve cleanup.
-
Elution: Elute this compound from the cartridge using an appropriate solvent (e.g., methanol with 2% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical performance characteristics for a validated UPLC-MS/MS method for this compound quantification.
| Parameter | Value | Reference |
| Linearity Range | 10 - 100 ng/mL | |
| Correlation Coefficient (R²) | > 0.99 | |
| Recovery | 81.3% - 109.6% | |
| Limit of Detection (LOD) | 0.2 - 2.5 ng/mL |
Visualizations
Caption: Workflow for assessing and mitigating matrix effects.
Caption: Solid-Phase Extraction (SPE) experimental workflow.
References
Technical Support Center: Analysis of Aristolactam I-DNA Adducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aristolactam I (AL-I)-DNA adducts. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of Aristolactam I-DNA adducts, and which is the most abundant?
Aristolochic acid I (AAI) is metabolically activated to form reactive species that bind to DNA, creating adducts. The two primary adducts are 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AL-I) and 7-(deoxyguanosin-N2-yl)aristolactam I (dG-AL-I)[1][2]. In human tissues, dA-AL-I is the most persistent and abundant adduct detected[2][3].
Q2: What are the most common methods for detecting and quantifying AL-I-DNA adducts?
The two most prevalent methods are:
-
32P-Postlabeling Assay: A highly sensitive method that has historically been a mainstay for DNA adduct analysis. However, it can suffer from variable labeling efficiencies and does not definitively identify the adduct structure.
-
Ultra-Performance Liquid Chromatography-Electrospray Ionization/Multistage Mass Spectrometry (UPLC-ESI/MSn): This is a highly sensitive, specific, and robust method that allows for both quantification and structural confirmation of the adducts. It is increasingly considered to be a superior alternative to 32P-postlabeling.
Q3: What is the typical range of AL-I-DNA adduct levels found in human tissues?
In human renal cortex tissues from patients with urothelial carcinomas, levels of dA-AL-I have been detected ranging from 9 to 338 adducts per 10^8 DNA bases. In some cases, these adducts can persist for over 20 years after exposure to aristolochic acid has ceased.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable adducts in UPLC-ESI/MSn analysis | Inefficient DNA isolation or hydrolysis. | Ensure high-quality DNA is isolated. Optimize enzymatic hydrolysis conditions (e.g., enzyme concentration, incubation time, and temperature) to ensure complete digestion of DNA to nucleosides. |
| Low exposure to Aristolochic Acid I (AAI). | Increase the dose or duration of AAI exposure in experimental models, if applicable. For human samples, low levels may be expected. | |
| Suboptimal mass spectrometry parameters. | Optimize MS parameters, including ionization source settings, collision energies, and scan events, to maximize the signal for the specific m/z transitions of dA-AL-I and dG-AL-I. | |
| High background noise in 32P-postlabeling assay | Incomplete removal of unincorporated 32P-ATP. | Ensure thorough purification of the 32P-labeled adducts after the labeling reaction. This may involve additional chromatography steps. |
| Contamination of DNA samples. | Use high-purity reagents and take precautions to avoid contamination during sample preparation. | |
| Poor reproducibility of results | Inconsistent sample preparation. | Standardize all steps of the protocol, from DNA isolation to final analysis. Use internal standards, such as isotopically labeled adducts ([15N5]-dA-AL-I and [15N5]-dG-AL-I), for UPLC-ESI/MSn to correct for variations in sample processing and instrument response. |
| Variability in enzymatic activity for metabolic activation. | When using in vitro systems, ensure consistent activity of enzymes like NADPH:quinone oxidoreductase 1 (NQO1) and cytochrome P450 (CYP) enzymes that are involved in AAI activation. |
Quantitative Data Summary
Table 1: Comparison of Detection Methods for Aristolactam I-DNA Adducts
| Method | Lower Limit of Quantitation (adducts/10^8 bases) | Advantages | Disadvantages |
| UPLC-ESI/MSn | dA-AL-I: 0.3, dG-AL-I: 1.0 | High specificity and sensitivity, provides structural confirmation. | Requires sophisticated instrumentation. |
| 32P-Postlabeling | Highly sensitive (can detect as low as 1 adduct in 10^9 - 10^10 nucleotides) | Extremely sensitive. | Indirect detection, variable labeling efficiency, does not provide structural identity of the adduct. |
Table 2: Levels of Aristolactam I-DNA Adducts in Rodent Tissues
| Tissue | Adduct Levels (adducts/10^8 nucleotides) | Reference |
| Rat Forestomach (AAI treatment) | ~330 | |
| Rat Kidney (AAI treatment) | ~80 | |
| Rat Liver (AA treatment) | 25 - 1967 | |
| Rat Kidney (AA treatment) | 95 - 4598 |
Experimental Protocols
Detailed Methodology for UPLC-ESI/MSn Analysis of AL-I-DNA Adducts
This protocol is adapted from established methods for the sensitive detection of dA-AL-I and dG-AL-I.
1. DNA Isolation:
-
Isolate genomic DNA from tissues or cells using a standard phenol-chloroform extraction method or a commercial DNA isolation kit.
-
Quantify the DNA using UV spectrophotometry and assess its purity (A260/A280 ratio of ~1.8).
2. Enzymatic Hydrolysis of DNA:
-
To 10 µg of DNA, add internal standards ([15N5]-dA-AL-I and [15N5]-dG-AL-I).
-
Add a buffer solution (e.g., 10 mM Tris-HCl, pH 7.4, with 10 mM MgCl2).
-
Add a cocktail of DNase I, alkaline phosphatase, and phosphodiesterase.
-
Incubate at 37°C for 12-16 hours to ensure complete digestion to deoxynucleosides.
3. Sample Cleanup (Solid-Phase Extraction):
-
Condition a C18 solid-phase extraction (SPE) cartridge with methanol (B129727) and then with water.
-
Load the hydrolyzed DNA sample onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the deoxynucleosides and adducts with methanol.
-
Dry the eluate under a stream of nitrogen.
4. UPLC-ESI/MSn Analysis:
-
Reconstitute the dried sample in a suitable mobile phase (e.g., 10% acetonitrile (B52724) in water).
-
Inject the sample into a UPLC system coupled to a triple quadrupole or ion trap mass spectrometer.
-
Use a C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Set the mass spectrometer to monitor the specific MS/MS or MS3 transitions for dA-AL-I, dG-AL-I, and their corresponding internal standards. For example, the MS3 transition for dA-AL-I is m/z 543.3 → 427.2 → 292.3.
5. Data Analysis:
-
Quantify the adducts by comparing the peak areas of the endogenous adducts to those of the internal standards.
-
Express the results as adducts per 10^8 DNA bases.
Visualizations
Caption: Metabolic pathway of Aristolochic Acid I activation.
Caption: Workflow for AL-I-DNA adduct analysis by UPLC-ESI/MSn.
References
- 1. Biomonitoring of Aristolactam-DNA Adducts in Human Tissues using Ultra-Performance Liquid Chromatography/Ion-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exceptionally long-term persistence of DNA adducts formed by carcinogenic aristolochic acid I in renal tissue from patients with aristolochic acid nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Toxicity Analysis: Aristolactam AIa versus Aristolochic Acid I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, objective comparison of the toxicological profiles of Aristolactam AIa (AL-I) and its precursor, Aristolochic Acid I (AA-I). The information presented herein is supported by experimental data to facilitate informed decisions in research and development.
Executive Summary
Aristolochic Acid I, a naturally occurring nitrophenanthrene carboxylic acid, is a well-established nephrotoxin, mutagen, and carcinogen.[1][2][3][4][5] Its principal metabolite, this compound, has also been implicated in renal damage. In vitro studies on human kidney proximal tubular epithelial (HK-2) cells suggest that this compound possesses a higher cytotoxic potency than its parent compound, Aristolochic Acid I. Both compounds have been shown to induce apoptosis through a caspase-3 dependent pathway and cause cell cycle arrest in the S-phase. However, in vivo studies present a more complex picture, with one study indicating that this compound did not produce significant nephrotoxicity at doses where Aristolochic Acid I caused notable DNA damage and pathological changes. This discrepancy highlights the importance of considering both in vitro and in vivo models in toxicological assessments.
Data Presentation: A Comparative Overview
The following table summarizes the available quantitative data on the cytotoxicity of Aristolochic Acid I and this compound.
| Compound | Cell Line | Assay | IC50 Value (µM) | Exposure Time | Reference |
| Aristolochic Acid I | HK-2 | CCK-8 | 37.4 | 24 hours | |
| Aristolochic Acid I | HK-2 | MTT | ~48.8 | Not Specified | |
| Aristolochic Acid I | HepG2 | MTT | 9.7 | Not Specified | |
| This compound | HK-2 | MTT | Estimated to be in the range of 3.88 - 20.63* | Not Specified |
*Note: A direct IC50 value for this compound in HK-2 cells from a comparative study was not available. One study indicated its cytotoxic potency is higher than Aristolochic Acid I. Another study on similar aristolactams (AII, FI, BII) in HK-2 cells reported IC50 values in this range and described their cytotoxicity as "comparative" to this compound.
Key Toxicological Endpoints
In Vitro Cytotoxicity
Studies utilizing human proximal tubular epithelial (HK-2) cells have demonstrated that both Aristolochic Acid I and this compound inhibit cell proliferation in a concentration- and time-dependent manner. The primary mechanism of cell death induced by both compounds is apoptosis, confirmed by annexin (B1180172) V/propidium (B1200493) iodide staining and the activation of caspase-3. Furthermore, both compounds have been observed to cause cell cycle arrest in the S-phase.
In Vivo Nephrotoxicity
An in vivo study in mice revealed that oral administration of Aristolochic Acid I at 40 mg/kg resulted in significant pathological alterations in the kidneys, with DNA damage detected at a dose of 20 mg/kg. In contrast, this compound did not show distinct nephrotoxicity at a dose of 40 mg/kg in the same study. This suggests that while this compound may be more cytotoxic in vitro, its in vivo effects could be less pronounced, possibly due to differences in metabolism and toxicokinetics. It is important to note that only a small fraction of Aristolochic Acid I is metabolized to this compound in vivo.
Genotoxicity
The genotoxicity of Aristolochic Acid I is attributed to its metabolic activation, leading to the formation of DNA adducts that can trigger mutations, particularly in the TP53 tumor suppressor gene. This compound can also form DNA adducts.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: HK-2 cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of Aristolochic Acid I or this compound for specified durations (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control group.
Apoptosis Detection (Caspase-3 Activity Assay)
-
Cell Lysis: Treated and control HK-2 cells are harvested and lysed using a specific lysis buffer.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a Bradford assay.
-
Caspase-3 Substrate Addition: The cell lysate is incubated with a colorimetric or fluorometric substrate for caspase-3 (e.g., DEVD-pNA or Ac-DEVD-AMC).
-
Signal Measurement: The cleavage of the substrate by active caspase-3 is measured by reading the absorbance at 405 nm (for colorimetric assays) or fluorescence at an excitation/emission of 380/460 nm (for fluorometric assays). The results are normalized to the protein concentration.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Fixation: HK-2 cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity of the PI-stained DNA.
Signaling Pathways and Mechanisms of Toxicity
The toxic effects of Aristolochic Acid I and this compound are mediated by complex signaling pathways.
Aristolochic Acid I
Aristolochic Acid I is known to induce apoptosis and cellular damage through multiple signaling cascades. These include the activation of the p53 pathway, modulation of the Bax/Bcl-2 ratio, release of cytochrome c, and subsequent activation of caspases. It also activates MAP kinase and MEK/ERK1/2 pathways, leading to oxidative stress. Furthermore, AA-I can trigger inflammation through the activation of NF-κB and STAT3.
Caption: Signaling pathways activated by Aristolochic Acid I leading to toxicity.
This compound
This compound induces cytotoxicity primarily through the activation of the intrinsic apoptotic pathway, culminating in the activation of caspase-3. Additionally, it has been shown to induce epithelial-mesenchymal transition (EMT) in kidney cells via the TGF-β/Smad signaling pathway, which is a key process in the development of renal fibrosis.
Caption: Key signaling pathways involved in this compound-induced toxicity.
Experimental Workflow
The general workflow for assessing the comparative toxicity of these compounds is outlined below.
Caption: General workflow for in vitro comparative toxicity assessment.
References
- 1. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Aristolochic acid I aggravates oxidative stress-mediated apoptosis by inhibiting APE1/Nrf2/HO-1 signaling | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. jfda-online.com [jfda-online.com]
A Comparative Analysis of the Anticancer Efficacy of Aristolactam Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activities of various aristolactam analogues, a class of natural and synthetic compounds demonstrating significant potential in oncology research. The information presented herein is curated from experimental data to assist researchers in identifying promising candidates for further investigation and development.
Data Presentation: Comparative Cytotoxicity
The in vitro cytotoxic activity of aristolactam analogues is a key indicator of their potential as anticancer agents. The following tables summarize the 50% inhibitory concentration (IC50) values of several aristolactam analogues against a panel of human cancer cell lines. Lower IC50 values are indicative of higher potency.
| Aristolactam Analogue | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Aristolactam AIIIa | HeLa | Cervical Cancer | 7-30 | [1] |
| A549 | Lung Cancer | 7-30 | [1] | |
| HGC | Gastric Cancer | 7-30 | [1] | |
| HCT-8/V (Navelbine-resistant) | Colon Cancer | 3.55 | [1] | |
| Velutinam | A549 | Lung Cancer | 21.57 µg/mL | [2] |
| HEK 293 | Embryonic Kidney | 13.28 µg/mL | ||
| CaSki | Cervical Cancer | 10.97 µg/mL | ||
| Aristolactam BII (Cepharanone B) | A549 | Lung Cancer | - | |
| Aristolactam AII | A549 | Lung Cancer | - | |
| RJ-34 | A549 | Lung Cancer | ~0.005 | |
| HCT-15 | Colon Cancer | - |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies. Some studies report potent antitumor activities with GI50 values in the submicromolar range for several synthetic aristolactam derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments commonly employed in the evaluation of the anticancer activity of aristolactam analogues.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Human cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the aristolactam analogues. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is then carefully removed, and 150 µL of a solubilizing agent, such as DMSO or isopropanol (B130326) with 0.04 N HCl, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the aristolactam analogues at their respective IC50 concentrations for 24 to 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension according to the manufacturer's protocol.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected in the appropriate channels.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with aristolactam analogues for a specified time (e.g., 24 or 48 hours).
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) while vortexing gently. The fixed cells can be stored at -20°C.
-
Staining: The fixed cells are washed with PBS to remove the ethanol and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark. RNase A is included to ensure that only DNA is stained.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell. The data is used to generate a histogram, and the percentage of cells in G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.
Signaling Pathways and Mechanisms of Action
Aristolactam analogues exert their anticancer effects through the modulation of various signaling pathways, primarily leading to cell cycle arrest and apoptosis.
Apoptosis Induction Pathway
Many aristolactam analogues induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway. The process generally involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death. The tumor suppressor protein p53 is also frequently involved in initiating this apoptotic cascade in response to cellular stress induced by the compounds.
Cell Cycle Arrest Pathway
Aristolactam analogues have been shown to induce cell cycle arrest, often at the G2/M or S phase. This is typically achieved by modulating the levels of key cell cycle regulatory proteins. For instance, an increase in the expression of p21 and p27, which are cyclin-dependent kinase (CDK) inhibitors, can halt the cell cycle. Concurrently, a decrease in the expression of cyclins (e.g., Cyclin A, Cyclin E) and their partner CDKs (e.g., CDK2, Cdc2) prevents the cell from progressing through the cell cycle checkpoints. The tumor suppressor p53 also plays a crucial role in initiating cell cycle arrest in response to DNA damage.
Experimental Workflow
The general workflow for evaluating the anticancer activity of aristolactam analogues involves a series of in vitro assays to determine their efficacy and mechanism of action.
References
Cross-Reactivity of Antibodies for Aristolactam I Immunoassay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of antibody cross-reactivity for the immunoassay of Aristolactam I (AL-I), a carcinogenic metabolite of Aristolochic Acid I (AA-I). Understanding antibody specificity is critical for the accurate quantification of AL-I in research and clinical settings. This document summarizes available experimental data on the cross-reactivity of antibodies developed for related compounds, discusses alternative detection methods, and provides detailed experimental protocols.
Executive Summary
Direct immunoassays specifically designed for the detection of Aristolactam I are not widely reported in the current scientific literature. Consequently, data on the cross-reactivity of anti-Aristolactam I antibodies is scarce. However, studies on antibodies developed for the precursor molecule, Aristolochic Acid II (AA-II), provide valuable insights into the potential for developing highly specific immunoassays. One study on a monoclonal antibody against AA-II demonstrated negligible cross-reactivity with AL-I, suggesting that specific recognition of AL-I is achievable. The primary alternative to immunoassay for the quantification of AL-I is Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific method.
Comparison of Antibody Cross-Reactivity
Currently, there is a lack of commercially available immunoassays specifically targeting Aristolactam I. The available data on cross-reactivity comes from a study that developed a monoclonal antibody against a related compound, Aristolochic Acid II.
Table 1: Cross-Reactivity of an Anti-Aristolochic Acid II Monoclonal Antibody [1]
| Compound | Chemical Structure | Cross-Reactivity (%) |
| Aristolochic Acid II (AA-II) | 8-methoxy-6-nitrophenanthro[3,4-d][2][3]dioxole-5-carboxylic acid | 100 |
| Aristolactam I (AL-I) | 8-methoxy-6H-phenanthro[3,4-d][2][3]dioxol-6-one | < 0.07 |
| Aristolochic Acid I (AA-I) | 6-nitro-8-methoxyphenanthro[3,4-d]dioxole-5-carboxylic acid | 3.4 |
| Aristolochic Acid IIIa | 6-hydroxy-8-methoxyphenanthro[3,4-d]dioxole-5-carboxylic acid | 17 |
| Aristolochic Acid VIIa | 6,8-dimethoxyphenanthro[3,4-d]dioxole-5-carboxylic acid | 0.86 |
This data is derived from an ELISA developed for Aristolochic Acid II and indicates the specificity of that particular monoclonal antibody.
Alternative Detection Methods
Given the limited availability of specific immunoassays for Aristolactam I, researchers primarily rely on chromatographic techniques for its detection and quantification.
Table 2: Comparison of Detection Methods for Aristolactam I
| Method | Principle | Advantages | Disadvantages |
| Immunoassay (Hypothetical) | Antigen-antibody binding | High throughput, cost-effective, rapid screening | Limited availability, potential for cross-reactivity |
| UPLC-MS/MS | Chromatographic separation followed by mass spectrometric detection | High sensitivity, high specificity, simultaneous detection of multiple analytes | Expensive instrumentation, requires skilled operators, lower throughput |
Signaling Pathway and Experimental Workflow
Metabolic Activation of Aristolochic Acid I and Immunoassay Principle
The following diagram illustrates the metabolic conversion of Aristolochic Acid I to Aristolactam I and the principle of a competitive immunoassay for its detection.
Caption: Metabolic conversion of AA-I to AL-I and competitive immunoassay.
Experimental Workflow for Antibody Cross-Reactivity Assessment
The following diagram outlines the typical workflow for determining the cross-reactivity of an antibody using a competitive ELISA.
Caption: Workflow for determining antibody cross-reactivity via competitive ELISA.
Experimental Protocols
Competitive Indirect ELISA for Cross-Reactivity Assessment
This protocol is a generalized procedure for determining the cross-reactivity of an antibody against Aristolactam I with other related compounds.
1. Reagent Preparation:
- Coating Antigen: Conjugate Aristolactam I to a carrier protein such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA).
- Antibody: Prepare a stock solution of the anti-Aristolactam I antibody.
- Competitor Compounds: Prepare serial dilutions of Aristolactam I (as the reference) and other compounds to be tested for cross-reactivity (e.g., Aristolochic Acid I, Aristolochic Acid II).
- Buffers: Prepare coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6), washing buffer (e.g., PBS with 0.05% Tween 20), and blocking buffer (e.g., PBS with 1% BSA).
- Secondary Antibody: Use an enzyme-conjugated secondary antibody that specifically binds to the primary antibody (e.g., HRP-conjugated goat anti-mouse IgG).
- Substrate: Prepare the appropriate substrate for the enzyme used (e.g., TMB for HRP).
2. ELISA Procedure:
- Coating: Dilute the coating antigen in coating buffer and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
- Washing: Wash the plate three times with washing buffer.
- Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
- Washing: Wash the plate three times with washing buffer.
- Competitive Reaction: Add 50 µL of the diluted competitor compound and 50 µL of the diluted primary antibody to each well. Incubate for 1 hour at 37°C.
- Washing: Wash the plate three times with washing buffer.
- Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.
- Washing: Wash the plate five times with washing buffer.
- Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
- Stop Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄ for TMB).
- Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
3. Data Analysis:
- Plot a standard curve of absorbance versus the logarithm of the Aristolactam I concentration.
- Determine the concentration of Aristolactam I that causes 50% inhibition of the maximum signal (IC50).
- Similarly, determine the IC50 value for each of the competitor compounds.
- Calculate the cross-reactivity using the following formula: Cross-Reactivity (%) = (IC50 of Aristolactam I / IC50 of Competitor Compound) x 100
Conclusion
The development of a highly specific immunoassay for Aristolactam I is a critical need for advancing research into aristolochic acid-induced diseases. While direct data on anti-AL-I antibody cross-reactivity is limited, the high specificity of a monoclonal antibody developed against the related compound AA-II for its target, with minimal cross-reactivity to AL-I, is a promising indicator that highly specific antibodies against AL-I can be produced. For now, UPLC-MS/MS remains the gold standard for the accurate quantification of Aristolactam I. Future efforts should focus on the development and thorough characterization of monoclonal antibodies specific to Aristolactam I to enable the creation of rapid and reliable immunoassays.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of Anti-Aristolochic Acid I Monoclonal Antibody and Development of Chemiluminescent Immunoassay and Carbon Dot-Based Fluoroimmunoassay for Sensitive Detection of Aristolochic Acid I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Aristolactam AIIIa and Cisplatin on Cancer Cells: A Focus on Ovarian Cancer
Disclaimer: Direct comparative studies of Aristolactam AIa and cisplatin (B142131) specifically in ovarian cancer cells are not available in the current scientific literature. This guide therefore provides a comparative analysis using data for the closely related compound, Aristolactam AIIIa , derived from studies on other human cancer cell lines (HeLa, A549, HGC), and contrasts this with extensive data available for cisplatin in ovarian cancer cells. The findings for Aristolactam AIIIa may not be directly transferable to ovarian cancer cells, and this guide should be interpreted with this limitation in mind.
This guide offers a comparative overview of the cytotoxic and mechanistic properties of Aristolactam AIIIa and the widely-used chemotherapeutic agent, cisplatin, on cancer cells. The objective is to provide researchers, scientists, and drug development professionals with a structured comparison of their effects on key cellular processes such as cell viability, apoptosis, and cell cycle progression, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the effects of Aristolactam AIIIa and cisplatin on cancer cell lines.
Table 1: Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) |
| Aristolactam AIIIa | HeLa | Cervical Cancer | 7-30[1] |
| A549 | Lung Cancer | 7-30[1] | |
| HGC | Stomach Cancer | 7-30[1] | |
| Cisplatin | OV-90 | Ovarian Cancer | 16.75 ± 0.83 (72h)[2] |
| SKOV-3 | Ovarian Cancer | 19.18 ± 0.91 (72h)[2] | |
| A2780 | Ovarian Cancer | ~3 (1h exposure) | |
| OVCAR-3, JHOS2, HEY, OVCAR4, OVCAR5 | Ovarian Cancer | Range: ~10 - >320 (48h) |
Table 2: Effects on Cell Cycle Distribution
This table compares the impact of each compound on the distribution of cells in different phases of the cell cycle.
| Compound | Cell Line | Effect on Cell Cycle |
| Aristolactam AIIIa | HeLa | G2/M phase arrest |
| Cisplatin | Ovarian Cancer Cells | Primarily G2/M phase arrest; S-phase arrest also reported |
Table 3: Induction of Apoptosis
This table outlines the key markers of apoptosis induced by each compound.
| Compound | Cell Line | Apoptotic Markers |
| Aristolactam AIIIa | HeLa | PARP cleavage |
| Cisplatin | Ovarian Cancer Cells | PARP cleavage, Caspase-3, -8, and -9 activation, changes in Bcl-2 family protein expression |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT/SRB Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of Aristolactam AIIIa or cisplatin for a specified duration (e.g., 24, 48, or 72 hours).
-
Staining:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
SRB Assay: Cells are fixed with trichloroacetic acid and stained with sulforhodamine B (SRB) dye.
-
-
Data Acquisition:
-
MTT Assay: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader.
-
SRB Assay: The bound SRB dye is solubilized, and the absorbance is measured.
-
-
Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against drug concentration.
Apoptosis Analysis
1. Annexin V/Propidium (B1200493) Iodide (PI) Staining by Flow Cytometry
-
Cell Treatment: Cells are treated with the test compound for the desired time.
-
Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered late apoptotic or necrotic.
2. Western Blot for PARP Cleavage
-
Protein Extraction: Following treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for PARP, which detects both the full-length and the cleaved fragment.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The presence of the cleaved PARP fragment is indicative of apoptosis.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed.
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.
-
Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Experimental Workflow for Apoptosis and Cell Cycle Analysis
Caption: Experimental workflow for assessing apoptosis and cell cycle.
Signaling Pathways
Aristolactam AIIIa (in HeLa Cells)
The precise signaling pathway for Aristolactam AIIIa-induced apoptosis and cell cycle arrest is not fully elucidated in the provided search results, but it is known to induce apoptosis as evidenced by PARP cleavage.
Caption: Postulated signaling cascade for Aristolactam AIIIa.
Cisplatin (in Ovarian Cancer Cells)
Cisplatin exerts its effects through multiple signaling pathways, primarily initiated by DNA damage.
Caption: Key signaling pathways affected by cisplatin in ovarian cancer.
References
Unraveling Aristolactam I: A Head-to-Head Comparison of Modern Analytical Methods
For researchers, scientists, and drug development professionals engaged in the study of natural products and toxicology, the accurate detection and quantification of Aristolactam I (AL-I) is of paramount importance. A metabolite of the nephrotoxic and carcinogenic aristolochic acid I, AL-I serves as a critical biomarker for exposure to Aristolochia-containing herbal remedies.[1][2] This guide provides an objective, data-driven comparison of the predominant analytical methodologies employed for AL-I analysis, empowering researchers to select the most fitting technique for their specific needs.
Performance Deep Dive: UPLC-MS/MS vs. HPLC-DAD-FLD
The landscape of AL-I analysis is dominated by liquid chromatography techniques, with Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) emerging as the gold standard for its superior sensitivity and selectivity.[1][3] High-Performance Liquid Chromatography (HPLC) paired with Diode Array Detection (DAD) and Fluorescence Detection (FLD) also presents a viable, albeit less sensitive, alternative.[4]
The choice between these methods hinges on factors such as the required sensitivity, the complexity of the sample matrix, and available instrumentation. UPLC's utilization of sub-2 µm stationary phase particles allows for faster analysis times, improved resolution, and reduced solvent consumption compared to conventional HPLC.
| Method | Analyte(s) | Matrix | Linearity (R²) | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| UPLC-MS/MS | Aristolochic Acid I, Aristolactam I | Herbal decoctions, human urine, river water, wastewater | > 0.99 | 81.3 - 109.6 | 0.2 - 2.5 | 0.7 - 8.4 | |
| LC-MS/MS | Five aristolochic acids, four aristolactams | Herbal dietary supplements | ≥ 0.9911 | 80.2 - 110 | 3.0 (for AL-I) | - | |
| on-line SPE-LC/MS/MS | Aristolactam I , Aristolactam II | Urine | - | 98.0 - 99.5 | - | 0.006 (on column) | |
| HPLC-DAD-FLD | Six aristolochic acids, five aristolactams | Herbal plants and preparations | > 0.9970 | 94.5 - 99.2 | 0.2 | - |
Illuminating the Path: From Toxin to Biomarker
The metabolic activation of aristolochic acid I to aristolactam I is a critical pathway in its mechanism of toxicity. Understanding this conversion is fundamental for interpreting analytical results and assessing exposure risk. The following diagram illustrates this key metabolic process.
Caption: Metabolic conversion of Aristolochic Acid I to Aristolactam I.
Experimental Corner: Replicating the Results
Detailed and transparent methodologies are the bedrock of reproducible science. Below are the summarized experimental protocols for the compared analytical techniques.
UPLC-MS/MS for Aristolactam I Analysis
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an aminopropyl (NH₂) SPE cartridge.
-
Load the sample onto the cartridge.
-
Perform a three-step rinsing protocol to eliminate interferences.
-
Elute the analytes.
-
Employ matrix-matched internal standard calibration to mitigate matrix effects.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., Waters BEH-C18, 100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 0.5 mM ammonium (B1175870) acetate (B1210297) with 0.5% acetic acid).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of the target analytes.
-
HPLC-DAD-FLD for Aristolactam I Analysis
-
Sample Preparation:
-
For trace analysis, aristolochic acids can be chemically reduced to their corresponding aristolactams using an acidic solution with iron powder to enhance detection sensitivity.
-
-
Chromatographic Conditions:
-
Column: ODS C18 analytical column.
-
Mobile Phase: Gradient elution with 0.2% acetic acid and methanol.
-
-
Detection:
-
Diode Array Detection (DAD): For initial identification and quantification.
-
Fluorescence Detection (FLD): For enhanced sensitivity in detecting the fluorescent aristolactam compounds.
-
The following diagram outlines a generalized workflow for the analysis of Aristolactam I, from sample collection to data interpretation.
Caption: A typical experimental workflow for Aristolactam I analysis.
References
- 1. UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Analysis of urinary aristolactams by on-line solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous analysis of six aristolochic acids and five aristolactams in herbal plants and their preparations by high-performance liquid chromatography-diode array detection-fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Genotoxicity of Aristolactam I and its Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the genotoxicity of aristolactam I (AL-I) and its primary metabolites. This document synthesizes available experimental data to offer insights into their relative toxic potential and underlying mechanisms.
Aristolactam I is a key metabolite of aristolochic acid I (AAI), a potent nephrotoxicant and human carcinogen found in certain herbal remedies. The genotoxicity of AAI is a critical factor in its carcinogenicity, and understanding the contribution of its metabolites is essential for a comprehensive risk assessment. This guide focuses on the comparative genotoxicity of AL-I and its proximate genotoxic metabolite, N-hydroxyaristolactam I (AL-I-NOH), summarizing key findings from various in vitro assays.
Data Presentation: Quantitative Genotoxicity and Cytotoxicity
Table 1: Comparative Genotoxicity Data
| Compound | Assay | Test System | Concentration | Results | Reference |
| Aristolactam I (AL-I) | DNA Adduct Formation | Wistar Rats (in vivo) | 5 mg/kg/day for 1 week | Much lower level of DNA adducts compared to AAI. | [1] |
| N-Hydroxyaristolactam I (AL-I-NOH) | SOS/umu Test | Salmonella typhimurium TA1535/pSK1002 | 10 µM | 2.5-fold increase in umuC gene expression. | [2] |
| SOS/umu Test | S. typhimurium expressing human SULT1A1 | 10 µM | 4.9-fold increase in umuC gene expression. | [2] | |
| SOS/umu Test | S. typhimurium expressing human SULT1A2 | 10 µM | 5.4-fold increase in umuC gene expression. | [2] | |
| SOS/umu Test | S. typhimurium expressing human NAT1/NAT2 | Not specified | Stronger genotoxic effects than in the parent strain. | [2] | |
| Aristolochic Acid I (AAI) (for comparison) | Ames Test | Salmonella typhimurium TA98, TA100 | Not specified | Mutagenic with and without S9 metabolic activation. | |
| Micronucleus Assay | Chinese Hamster Ovary (CHO) cells | ≥ 25 µg/ml | Significant increase in micronucleated cells. |
Table 2: Comparative Cytotoxicity Data
| Compound | Cell Line | Exposure Time | IC50 Value (µM) | Reference |
| N-Hydroxyaristolactam I (AL-I-NOH) | Human Kidney (HK-2) Cells | 24 hours | 41.19 | |
| Human Kidney (HK-2) Cells | 48 hours | 21.34 | ||
| Aristolochic Acid I (AAI) (for comparison) | Human Kidney (HK-2) Cells | 24 hours | 52.53 | |
| Human Kidney (HK-2) Cells | 48 hours | 12.24 |
Metabolic Activation and Genotoxicity Pathway
The genotoxicity of aristolochic acid I is not direct but results from its metabolic activation to reactive intermediates that can bind to DNA, forming adducts. This process is a critical initiating event in its carcinogenic mechanism.
As depicted in the diagram, Aristolochic Acid I undergoes nitroreduction, primarily by NAD(P)H:quinone oxidoreductase (NQO1) and cytochrome P450 (CYP) enzymes, to form the proximate carcinogen N-hydroxyaristolactam I (AL-I-NOH). AL-I-NOH can be further reduced to the less toxic Aristolactam I (AL-I). However, the critical step for genotoxicity is the O-esterification of AL-I-NOH by phase II enzymes such as sulfotransferases (SULTs) and N-acetyltransferases (NATs) to form highly reactive esters. These unstable esters spontaneously generate a cyclic acylnitrenium ion, which is a potent electrophile that readily reacts with DNA to form stable adducts, such as 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AL-I). These DNA adducts, if not repaired, can lead to characteristic A:T to T:A transversion mutations during DNA replication, a hallmark of aristolochic acid-induced cancers.
Experimental Protocols
Detailed methodologies for key genotoxicity assays are provided below. These represent standard protocols and may be adapted based on the specific test substance and laboratory conditions.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used short-term bacterial reverse mutation assay to detect gene mutations.
1. Tester Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used, which are auxotrophic for histidine (or tryptophan for E. coli), meaning they cannot synthesize it and require it for growth.
2. Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), which is a liver homogenate from induced rodents, to mimic mammalian metabolism.
3. Procedure (Plate Incorporation Method):
- A mixture of the tester strain, the test compound at various concentrations, and, if required, the S9 mix is prepared in molten top agar (B569324).
- This mixture is poured onto a minimal glucose agar plate.
- The plates are incubated at 37°C for 48-72 hours.
- Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form visible colonies.
4. Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertants.
In Vitro Micronucleus Assay
The in vitro micronucleus assay detects chromosomal damage by identifying micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
1. Cell Culture: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, is used.
2. Treatment: Cells are exposed to the test compound at various concentrations, with and without metabolic activation (S9 mix), for a defined period. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei that formed during the first post-treatment mitosis.
3. Harvesting and Staining: After treatment, cells are harvested, subjected to a hypotonic treatment, and fixed. The cells are then stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
4. Scoring: The frequency of micronucleated cells is determined by scoring a predetermined number of cells (e.g., 1000-2000) under a microscope.
5. Data Analysis: The percentage of micronucleated cells in the treated cultures is compared to the negative control. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
1. Cell Preparation: A single-cell suspension is prepared from the test system (in vitro cultured cells or in vivo tissues).
2. Encapsulation and Lysis: The cells are embedded in a thin layer of low-melting-point agarose (B213101) on a microscope slide. The slides are then immersed in a lysis solution to remove cell membranes and histones, leaving behind the DNA as a nucleoid.
3. Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. Electrophoresis is then performed, during which broken DNA fragments migrate away from the nucleus, forming a "comet tail."
4. Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green), and the comets are visualized using a fluorescence microscope.
5. Data Analysis: Image analysis software is used to quantify the extent of DNA damage. Common parameters include the percentage of DNA in the tail, tail length, and tail moment (a product of tail length and the fraction of DNA in the tail). A significant increase in these parameters in treated cells compared to controls indicates DNA damage.
Experimental Workflow for In Vitro Genotoxicity Testing
The following diagram illustrates a typical workflow for assessing the genotoxicity of a compound using a battery of in vitro assays.
This workflow begins with dose-range finding studies to determine appropriate concentrations of the test compound. The compound is then evaluated in a battery of in vitro genotoxicity assays, including the Ames test, micronucleus assay, and comet assay, both with and without metabolic activation. The data from these assays are collected and analyzed to determine the genotoxic potential of the compound.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Aristolactam IIa
This document provides crucial safety and logistical information for the proper handling and disposal of Aristolactam IIa, a metabolite of aristolochic acid II. Researchers, scientists, and drug development professionals are the intended audience for this procedural guidance. Adherence to these protocols is vital for ensuring laboratory safety and minimizing environmental contamination. Aristolactam IIa, like other aristolactams, is recognized for its potential carcinogenicity and nephrotoxicity, necessitating stringent disposal practices.[1][2][3][4]
Chemical and Physical Properties
| Property | Data | Citation(s) |
| Chemical Name | Aristolactam IIa | [5] |
| Synonyms | Not commonly available | |
| Chemical Formula | C16H11NO3 (Inferred) | |
| Molecular Weight | ~265.27 g/mol (Inferred) | |
| Physical State | Likely a solid at room temperature. | |
| Solubility | Slightly soluble in acetone, DMSO (heated), and methanol (B129727) (inferred from Aristolactam I). | |
| Stability | Chemically stable under standard ambient conditions. | |
| Toxicity | Suspected carcinogen and nephrotoxin. Forms DNA adducts. |
Health and Safety Information
Hazard Statements:
-
Suspected of causing cancer.
-
May cause kidney damage.
-
Toxic if swallowed, in contact with skin, or if inhaled (based on related compounds).
Precautionary Statements:
-
Obtain special instructions before use.
-
Do not handle until all safety precautions have been read and understood.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only in a well-ventilated area or under a chemical fume hood.
-
Wash hands and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
Step-by-Step Disposal Procedures
The following procedures are based on best practices for the disposal of hazardous chemical waste and should be performed in accordance with institutional and local regulations.
1. Personal Protective Equipment (PPE):
-
Wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles.
-
If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.
2. Waste Segregation and Collection:
-
Solid Waste:
-
All solid materials contaminated with Aristolactam IIa, including unused compound, contaminated lab supplies (e.g., weigh boats, pipette tips, paper towels), and personal protective equipment (gloves, disposable lab coats), must be collected in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., polyethylene) and have a secure lid.
-
Label the container as "Hazardous Waste: Aristolactam IIa, Carcinogen, Nephrotoxin."
-
-
Liquid Waste:
-
Solutions containing Aristolactam IIa should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
The container should be stored in secondary containment to prevent spills.
-
Label the container with the full chemical name and concentration of all components.
-
3. Decontamination:
-
All non-disposable equipment and work surfaces (e.g., spatulas, glassware, fume hood sash) that have come into contact with Aristolactam IIa must be decontaminated.
-
A recommended procedure is to wash the surfaces with a suitable solvent (such as methanol or ethanol) followed by a thorough cleaning with soap and water.
-
All cleaning materials (e.g., wipes, paper towels) must be disposed of as solid hazardous waste.
4. Storage of Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
Keep containers tightly closed when not in use.
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office.
-
Do not dispose of Aristolactam IIa down the drain or in the regular trash.
-
All disposal must be handled by a licensed hazardous waste disposal company.
Experimental Protocols and Biological Pathways
Metabolic Activation of Aristolochic Acid II to Aristolactam IIa
Aristolactam IIa is a metabolite of Aristolochic Acid II. The toxicity of aristolochic acids is linked to their metabolic activation, which leads to the formation of DNA adducts, a key step in their carcinogenic and nephrotoxic effects. The metabolic pathway involves the reduction of the nitro group of Aristolochic Acid II to form N-hydroxyaristolactam II, which is then converted to a reactive aristolactam nitrenium ion that can bind to DNA.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective toxicity of aristolochic acids I and II [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Personal protective equipment for handling Aristolactam AIa
Essential Safety and Handling Guide for Aristolactam AIa
This guide provides critical safety and logistical information for laboratory personnel handling this compound. Adherence to these procedural steps is essential for ensuring the safety of researchers, scientists, and drug development professionals. By implementing these measures, a secure laboratory environment can be maintained, fostering a foundation of trust in chemical handling practices.
Immediate Safety and Hazard Overview:
This compound is a metabolite of aristolochic acid, a compound known for its nephrotoxic and carcinogenic properties.[1][2] The International Agency for Research on Cancer (IARC) classifies aristolochic acid as a Group 1 carcinogen.[3] Due to its relationship with aristolochic acid, this compound should be handled as a potentially toxic and carcinogenic substance. The primary routes of exposure are inhalation, skin contact, and ingestion.[4] Symptoms of exposure may include skin and eye irritation, and respiratory issues.
Personal Protective Equipment (PPE) Selection
A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the recommended PPE, categorized by the area of protection. It is imperative to select equipment that is chemically resistant and to be aware of the limitations of each item.
| Area of Protection | Recommended PPE | Material/Type | Key Considerations |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene | Double gloving is recommended. Change gloves immediately if contaminated, torn, or punctured. Do not wear gloves outside of the designated work area. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles and a face shield | Polycarbonate lenses | A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Respiratory Protection | NIOSH-approved respirator | N95 or higher-rated particulate respirator. A chemical cartridge respirator with an organic vapor cartridge may be necessary for operations that could generate vapors or aerosols. | Fit testing is required before use. Facial hair can interfere with the seal of the respirator. |
| Body Protection | Laboratory coat or disposable gown | Chemically resistant material | Gowns should be long-sleeved with tight-fitting cuffs. Disposable gowns are preferred to prevent cross-contamination. |
| Foot Protection | Closed-toe shoes | Leather or other chemically resistant material | Shoes should be slip-resistant and cover the entire foot. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Work within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.
-
Have an emergency spill kit readily accessible.
-
Clearly label all containers with the chemical name and hazard warnings.
-
-
Handling:
-
When weighing the solid compound, do so in a fume hood on a disposable weighing paper.
-
To prepare solutions, slowly add the solid to the solvent to avoid splashing.
-
Avoid creating dust or aerosols.
-
Do not eat, drink, or smoke in the laboratory area.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
-
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, weighing papers, and disposable gowns, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions and contaminated solvents in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any waste down the drain.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Global hazards of herbal remedies: lessons from Aristolochia : The lesson from the health hazards of Aristolochia should lead to more research into the safety and efficacy of medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection and Removal of Aristolochic Acid in Natural Plants, Pharmaceuticals, and Environmental and Biological Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aristolactam I - Safety Data Sheet [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
